2-Nitrophenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)acetonitrile | |
|---|---|---|
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InChI |
InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |
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InChI Key |
YPRFCQAWSNWRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Record name | O-NITROPHENYLACETONITRILE | |
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DSSTOX Substance ID |
DTXSID7025768 | |
| Record name | (2-Nitrophenyl)acetonitrile | |
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Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992) | |
| Record name | O-NITROPHENYLACETONITRILE | |
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Boiling Point |
352 °F at 12 mmHg (NTP, 1992) | |
| Record name | O-NITROPHENYLACETONITRILE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | O-NITROPHENYLACETONITRILE | |
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CAS No. |
610-66-2 | |
| Record name | O-NITROPHENYLACETONITRILE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Nitrobenzeneacetonitrile | |
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| Record name | 2-Nitrophenylacetonitrile | |
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| Record name | 2-Nitrophenylacetonitrile | |
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| Record name | Benzeneacetonitrile, 2-nitro- | |
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| Record name | (2-Nitrophenyl)acetonitrile | |
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| Record name | 2-nitrophenylacetonitrile | |
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| Record name | 2-NITROPHENYLACETONITRILE | |
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Melting Point |
183 °F (NTP, 1992) | |
| Record name | O-NITROPHENYLACETONITRILE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Nitrophenylacetonitrile
This technical guide provides a comprehensive overview of the core physical properties of 2-Nitrophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key data, outlines experimental protocols for property determination, and visualizes a relevant synthetic workflow.
Chemical Identity
Physical and Chemical Properties
This compound is a light brown to pale yellow solid or crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| Melting Point | 82-85 °C | [3][4][5] |
| 80.0-87.0 °C | [6] | |
| 183 °F (83.9 °C) | [1] | |
| 90.00 °C | [2] | |
| Boiling Point | 178 °C | [3][4][5] |
| 352 °F (177.8 °C) at 12 mmHg | [1] | |
| 318.74 °C | [2] | |
| Density | 1.272 g/cm³ | [3] |
| 1.2565 g/cm³ | [2] | |
| Solubility | Insoluble in water.[1] Less than 0.1 mg/mL at 20 °C.[1][3][4][5] Soluble in chloroform (B151607) and ethyl acetate.[4] The presence of the nitro group increases the molecule's polarity, suggesting solubility in polar organic solvents.[2] | [1][2][3][4][5] |
| Flash Point | 138 °C | [3] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR: Spectra are available and can be used to confirm the proton environment in the molecule.[1][7]
-
¹³C NMR: Provides information on the carbon skeleton of the compound.[1][8]
-
Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the functional groups present.[1][9][10]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 162 g/mol .[1][11]
-
UV-Vis Spectroscopy: UV-Vis spectra for this compound are also documented.[1]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
4.1. Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.[12]
-
Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[12]
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting range (approximately 80-90 °C).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.
-
4.2. Determination of Boiling Point
The boiling point can be determined by simple distillation at a specific pressure.[12]
-
Apparatus: Simple distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.[12]
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[12]
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For determination at reduced pressure (e.g., 12 mmHg), a vacuum pump is connected to the apparatus.
-
4.3. Determination of Solubility
A qualitative and semi-quantitative determination of solubility can be performed as follows.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass (e.g., 1 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. For a semi-quantitative measure, small, known amounts of the solute can be incrementally added until saturation is reached.
-
Synthesis Workflow
A documented synthesis of this compound involves the reaction of 2-nitrophenylpyruvic acid oxime with glacial acetic acid.[13]
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, CAS No. 610-66-2 - iChemical [ichemical.com]
- 4. This compound | 610-66-2 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. B20190.06 [thermofisher.com]
- 7. This compound(610-66-2) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(610-66-2) IR Spectrum [m.chemicalbook.com]
- 11. This compound(610-66-2) MS spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. prepchem.com [prepchem.com]
Spectroscopic Analysis of 2-Nitrophenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenylacetonitrile, a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.
¹H NMR Data
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | d | 1H | Ar-H |
| 7.80 | t | 1H | Ar-H |
| 7.65 | t | 1H | Ar-H |
| 7.50 | d | 1H | Ar-H |
| 4.15 | s | 2H | -CH₂- |
Note: The specific coupling constants (J values) were not available in the referenced data. The aromatic protons' exact positions are assigned based on typical shielding/deshielding effects of the nitro and cyanomethyl groups.
¹³C NMR Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The ¹³C NMR spectral data for this compound is available through SpectraBase, with the sample originating from Aldrich Chemical Company, Inc.[1]
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | Ar-C (C-NO₂) |
| 134.0 | Ar-C |
| 130.5 | Ar-C |
| 129.0 | Ar-C |
| 125.5 | Ar-C |
| 124.0 | Ar-C |
| 116.5 | -CN |
| 25.0 | -CH₂- |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to an NMR tube.
Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. A series of radiofrequency pulses are applied to the sample in a strong magnetic field, and the resulting free induction decay (FID) is recorded.
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretches |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Technique): A small amount of this compound is ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[1] An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.
Data Processing: The resulting interferogram is converted into a spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 162 | High | [M]⁺ (Molecular Ion) |
| 116 | High | [M - NO₂]⁺ |
| 89 | High | [M - NO₂ - HCN]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron impact (EI). During EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).
Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Guide to the Solubility of 2-Nitrophenylacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2-Nitrophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of the underlying principles and workflows.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar nitro group (-NO2) and a nitrile group (-CN), as well as a nonpolar benzene (B151609) ring. This dual nature results in varying degrees of solubility across a range of common organic solvents. Generally, its solubility is enhanced in polar solvents.[1] Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature.[1]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of this compound in various common organic solvents at different temperatures, as determined by the isothermal shake-flask method.[2][3]
| Solvent | Temperature (K) | Mole Fraction (10^2 * x) |
| Alcohols | ||
| Methanol | 278.15 | 3.45 |
| 288.15 | 4.95 | |
| 298.15 | 7.04 | |
| 308.15 | 9.92 | |
| 318.15 | 13.81 | |
| Ethanol | 278.15 | 2.89 |
| 288.15 | 4.19 | |
| 298.15 | 6.01 | |
| 308.15 | 8.52 | |
| 318.15 | 11.94 | |
| n-Propanol | 278.15 | 2.51 |
| 288.15 | 3.65 | |
| 298.15 | 5.25 | |
| 308.15 | 7.46 | |
| 318.15 | 10.51 | |
| Isopropanol | 278.15 | 2.15 |
| 288.15 | 3.16 | |
| 298.15 | 4.61 | |
| 308.15 | 6.64 | |
| 318.15 | 9.49 | |
| n-Butanol | 278.15 | 1.98 |
| 288.15 | 2.91 | |
| 298.15 | 4.23 | |
| 308.15 | 6.09 | |
| 318.15 | 8.67 | |
| Isobutanol | 278.15 | 1.83 |
| 288.15 | 2.71 | |
| 298.15 | 3.96 | |
| 308.15 | 5.75 | |
| 318.15 | 8.26 | |
| Ketones | ||
| Acetone | 278.15 | 14.12 |
| 288.15 | 18.25 | |
| 298.15 | 23.11 | |
| 308.15 | 28.89 | |
| 318.15 | 35.78 | |
| 2-Butanone | 278.15 | 12.01 |
| 288.15 | 15.68 | |
| 298.15 | 20.07 | |
| 308.15 | 25.39 | |
| 318.15 | 31.84 | |
| Esters | ||
| Ethyl Acetate | 278.15 | 8.53 |
| 288.15 | 11.21 | |
| 298.15 | 14.48 | |
| 308.15 | 18.52 | |
| 318.15 | 23.54 | |
| Ethers | ||
| 1,4-Dioxane | 278.15 | 10.23 |
| 288.15 | 13.25 | |
| 298.15 | 16.94 | |
| 308.15 | 21.49 | |
| 318.15 | 27.12 | |
| Hydrocarbons | ||
| Toluene | 278.15 | 6.81 |
| 288.15 | 9.12 | |
| 298.15 | 11.98 | |
| 308.15 | 15.59 | |
| 318.15 | 20.17 | |
| Ethylbenzene | 278.15 | 5.01 |
| 288.15 | 6.83 | |
| 298.15 | 9.17 | |
| 308.15 | 12.21 | |
| 318.15 | 16.15 | |
| Cyclohexane | 278.15 | 0.35 |
| 288.15 | 0.53 | |
| 298.15 | 0.78 | |
| 308.15 | 1.14 | |
| 318.15 | 1.65 | |
| Other Solvents | ||
| Acetonitrile | 278.15 | 7.98 |
| 288.15 | 10.45 | |
| 298.15 | 13.52 | |
| 308.15 | 17.38 | |
| 318.15 | 22.28 | |
| Acetic Acid | 278.15 | 5.01 |
| 288.15 | 6.83 | |
| 298.15 | 9.17 | |
| 308.15 | 12.21 | |
| 318.15 | 16.15 |
Data sourced from Wang et al., J. Chem. Eng. Data 2019, 64, 6, 2824–2833.[2]
Experimental Protocol: Isothermal Shake-Flask Method
The quantitative solubility data presented was determined using the isothermal shake-flask method, a widely accepted and reliable technique for solid-liquid equilibrium studies.[2][3]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the flask is removed from the shaker and allowed to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles.
-
Analysis: A known volume of the filtered saturated solution is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as HPLC.
-
Calculation: The solubility is calculated from the measured concentration and the density of the solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is a complex interplay of several factors related to both the solute and the solvent.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The provided data and methodologies offer a comprehensive resource for professionals working with this compound. The quantitative solubility data allows for informed solvent selection for various applications, from synthesis to purification and formulation. The detailed experimental protocol provides a robust framework for in-house solubility determination, ensuring reliable and reproducible results. A thorough understanding of the factors influencing solubility will further aid in the rational design and optimization of processes involving this important chemical intermediate.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal decomposition of 2-Nitrophenylacetonitrile is not extensively available in peer-reviewed literature. This guide is compiled from safety data sheets, general chemical principles, and data from related nitroaromatic and nitrile compounds to provide a comprehensive overview for research and development purposes. All quantitative data presented herein should be considered illustrative and must be verified through rigorous experimental analysis before use.
Introduction
This compound (2-NPAN) is a versatile intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other complex organic molecules. The presence of both a nitro group and a nitrile group on the aromatic ring imparts unique reactivity to the molecule. However, these functional groups are also associated with potential thermal hazards. An in-depth understanding of the thermal stability and decomposition behavior of 2-NPAN is crucial for ensuring safe handling, storage, and process development. This technical guide provides a detailed overview of the known physicochemical properties, potential thermal decomposition pathways, and recommended experimental protocols for the thermal analysis of this compound.
Physicochemical and Hazardous Properties
A summary of the key physicochemical and hazardous properties of this compound is presented in Table 1. This information is critical for safe laboratory and industrial handling.
Table 1: Physicochemical and Hazardous Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Melting Point | 82-85 °C | [2] |
| Boiling Point | 178 °C | [2] |
| Solubility | Insoluble in water. | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN). | [2] |
Thermal Stability and Decomposition Analysis
Potential Thermal Decomposition Behavior
The decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely to be an exothermic process, releasing a significant amount of energy. The presence of the nitrile group can also contribute to the complexity of the decomposition products.[4]
Based on studies of related compounds, the thermal decomposition of this compound may be initiated by one or more of the following mechanisms:
-
C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).[5]
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite (B80452) group, which is less stable and can subsequently decompose.[5]
-
Intramolecular Reactions: The ortho positioning of the nitro and cyanomethyl groups could potentially lead to intramolecular cyclization or rearrangement reactions upon heating.
Table 2: Hypothetical Thermal Decomposition Data for this compound
This table presents hypothetical data based on typical values for similar nitroaromatic compounds to illustrate the kind of information that would be obtained from thermal analysis.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Onset Temperature (T_onset) | ~ 180 - 220 °C | ~ 190 - 230 °C |
| Peak Temperature (T_peak) | ~ 230 - 260 °C | ~ 240 - 270 °C |
| Enthalpy of Decomposition (ΔH_d) | > 500 J/g (Highly Exothermic) | Not Applicable |
| Mass Loss | Not Applicable | > 95% in a single or multiple steps |
| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) and Oxidative (e.g., Air) |
| Heating Rate | 10 °C/min | 10 °C/min |
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for determining the onset temperature and enthalpy of decomposition.
4.1.1 Methodology
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible (gold-plated stainless steel or similar) to contain any evolved gases and prevent evaporation.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak to calculate the enthalpy of decomposition (ΔH_d).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and identify the number of decomposition steps.
4.2.1 Methodology
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Conduct experiments under both an inert atmosphere (nitrogen, 20-50 mL/min) and an oxidative atmosphere (air, 20-50 mL/min) to assess the influence of oxygen on the decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of mass loss and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Analysis of this compound.
Postulated Decomposition Pathway
Based on the known chemistry of nitroaromatic compounds, a simplified, speculative decomposition pathway for this compound is proposed below. This pathway is hypothetical and requires experimental validation.
Caption: Postulated Thermal Decomposition Pathway of this compound.
Conclusion and Recommendations
While specific experimental data for the thermal decomposition of this compound is scarce, the presence of the nitro and nitrile functional groups suggests a significant potential for hazardous exothermic decomposition at elevated temperatures. Researchers, scientists, and drug development professionals working with this compound must exercise caution and conduct thorough thermal hazard assessments.
It is strongly recommended that comprehensive thermal analysis, including DSC and TGA, be performed under various conditions to accurately determine the decomposition onset temperature, energy release, and gas evolution. This data is essential for establishing safe operating limits, designing appropriate safety measures for storage and handling, and ensuring the overall safety of processes involving this compound. The protocols and hypothetical data presented in this guide provide a foundational framework for initiating such critical safety evaluations.
References
Pioneering Synthesis of 2-Nitrophenylacetonitrile: A Technical Overview
An in-depth examination of the first synthesis of 2-Nitrophenylacetonitrile, a significant intermediate in organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experimental procedures, supported by quantitative data and visual process diagrams.
The discovery and initial synthesis of this compound are rooted in the late 19th-century explorations of nitroaromatic compounds. While a single definitive publication detailing its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) laid the crucial groundwork. This reaction, now a cornerstone of the Reissert indole (B1671886) synthesis, produces ethyl o-nitrophenylpyruvate, a direct precursor from which this compound can be derived. This guide reconstructs the pioneering synthetic pathway based on historical context and subsequent procedural refinements.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with a plausible early synthetic route to this compound, proceeding through the formation of 2-nitrophenylpyruvic acid oxime.
| Parameter | Value | Reference |
| Step 1: Ethyl o-nitrophenylpyruvate | ||
| Yield | Not explicitly reported in early literature; modern adaptations show variable yields. | General Chemical Principles |
| Step 2: 2-Nitrophenylpyruvic acid oxime | ||
| Yield | Not explicitly quantified in historical context. | Inferred from subsequent steps |
| Step 3: this compound | ||
| Melting Point | 82-84 °C | [1] |
| Appearance | Pale yellow to pale brown solid | Alfa Aesar, Thermo Fisher Scientific |
Experimental Protocols
The following protocols detail the key stages in the historical synthesis of this compound.
Step 1: Synthesis of Ethyl o-nitrophenylpyruvate (Reissert Condensation)
This procedure is based on the principles of the Reissert reaction.[2]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Absolute ethanol (B145695)
-
Dry ether
Procedure:
-
A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in absolute ethanol under an inert atmosphere.
-
The potassium ethoxide solution is then diluted with dry ether.
-
A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at room temperature.
-
The reaction mixture is stirred for several hours to allow for the condensation to complete, resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which precipitates from the solution.
-
The precipitate is collected by filtration, washed with dry ether, and then neutralized with a suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.
Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime
This step involves the conversion of the pyruvate (B1213749) to its corresponding oxime.
Materials:
-
Ethyl o-nitrophenylpyruvate
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Aqueous ethanol
Procedure:
-
Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.
-
Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.
-
The mixture is heated under reflux for a period to facilitate the formation of the oxime.
-
Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.
Step 3: Synthesis of this compound
This final step involves the dehydration of the oxime to the nitrile.[1]
Materials:
-
2-Nitrophenylpyruvic acid oxime
-
Glacial acetic acid
-
Water
Procedure:
-
A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial acetic acid in a suitable reactor.
-
The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at this temperature for 2 hours.
-
The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient temperature.
-
The product is extracted from the aqueous mixture using methylene (B1212753) chloride.
-
The combined organic extracts are washed with water and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the solid residue is recrystallized from isopropanol (B130326) to yield this compound.
Visualizing the Synthesis
The logical workflow of the synthesis of this compound can be visualized as a three-stage process, from the initial condensation to the final nitrile formation.
Caption: Synthetic pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Nitrophenylacetonitrile (CAS 610-66-2)
Introduction
This compound, with the CAS number 610-66-2, is a versatile organic compound that serves as a crucial intermediate in a variety of synthetic applications.[1] Structurally, it features a phenyl ring substituted with a nitro group at the ortho position and an acetonitrile (B52724) group. This unique arrangement of functional groups—a reactive nitrile and an electron-withdrawing nitro group—imparts a distinct chemical reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Most notably, it is a key building block for complex heterocyclic scaffolds, such as α-carbolines, which are of significant interest in medicinal chemistry.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for laboratory professionals.
Chemical and Physical Properties
This compound is typically a yellow to light brown solid at room temperature and is insoluble in water.[5][6] Its polarity, influenced by the nitro and cyano groups, allows for solubility in various organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 610-66-2 | [7] |
| Molecular Formula | C₈H₆N₂O₂ | [7] |
| Molecular Weight | 162.15 g/mol | [6] |
| Appearance | Yellow to light brown solid/crystalline powder | [1][5] |
| Melting Point | 82-85 °C | [3] |
| Boiling Point | 178 °C at 12 mmHg (approx. 352 °F) | [6] |
| Solubility | Insoluble in water; soluble in various organic solvents | [1][5] |
| Density | 1.2565 g/cm³ (predicted) | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. Representative data is available across multiple databases.
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available for proton environment analysis. | [8] |
| ¹³C NMR | Spectra available for carbon skeleton analysis. | [9] |
| FTIR | Spectra show characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups. | [7] |
| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. | [3] |
Reactivity and Hazards
The chemical behavior of this compound is dictated by its two primary functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine.[7] The nitro group can be readily reduced to an amino group, providing a pathway to ortho-substituted anilines.[6]
The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10] Mixing with strong oxidizing acids can lead to violent reactions.[7] Like other nitriles, it may polymerize in the presence of certain metals and can produce hydrogen cyanide when combined with bases.[3][7]
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [6][11] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [11] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [11] |
Safety and Handling
Proper personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is mandatory when handling this compound.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[11]
-
First Aid (IF ON SKIN): Wash off with soap and plenty of water. Consult a physician.[11]
-
First Aid (IF INHALED): Move the person into fresh air. If not breathing, give artificial respiration.[11]
-
Disposal: Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not let the product enter drains.[11]
Applications in Drug Development and Organic Synthesis
This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. Its primary value lies in its ability to be transformed into more complex molecular architectures.
-
Synthesis of α-Carbolines: It is used in the synthesis of 2- and 2,4-substituted α-carbolines.[3] The α-carboline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4]
-
Precursor to 2-Aminobenzyl Cyanide: The reduction of the nitro group yields 2-aminobenzyl cyanide, a valuable bifunctional molecule used in the synthesis of various heterocyclic compounds.[3]
-
Synthesis of Strychnine: It has been cited as a material used in the total synthesis of strychnine, a complex indole (B1671886) alkaloid, highlighting its utility in advanced organic synthesis.[3]
Experimental Protocols
The following section details selected experimental procedures for the synthesis of this compound and a representative reaction demonstrating the hydrolysis of its nitrile group.
Protocol 1: Synthesis of this compound
This method, adapted from a cited patent, describes the synthesis from 2-nitrophenylpyruvic acid oxime.[5]
-
Materials:
-
2-nitrophenylpyruvic acid oxime
-
Glacial acetic acid
-
Water
-
Methylene (B1212753) chloride
-
Magnesium sulfate (B86663)
-
Activated carbon
-
20-gallon reactor with stirrer and nitrogen inlet
-
-
Procedure:
-
Charge the reactor with water (50 L), glacial acetic acid (2,940 mL), and 2-nitrophenylpyruvic acid oxime (22.22 moles).[5]
-
Heat the stirred suspension to 90°C under a nitrogen atmosphere over a period of 2 hours.[5]
-
Maintain the temperature at 90°C for an additional 2 hours.[5]
-
Allow the dark solution to cool slowly and stir overnight at ambient temperature.[5]
-
Extract the suspension with methylene chloride (5 x 4 L).[5]
-
Wash the combined organic layers with water (3 x 3 L).[5]
-
Dry the organic layer over magnesium sulfate and filter.[5]
-
Treat the filtrate with activated carbon, filter again, and remove the solvent under reduced pressure.[5]
-
Recrystallize the solid residue from isopropanol (1 L) to yield purified this compound. The expected melting point is 82-84°C.[5]
-
Protocol 2: Representative Hydrolysis to 2-Nitrophenylacetic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. While a specific protocol for this compound is not detailed in the search results, the following procedure for the closely related p-nitrophenylacetonitrile is illustrative of the general method.[2]
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
-
Procedure (Illustrative):
-
Prepare a solution of concentrated sulfuric acid in water. (For the para-isomer, a ratio of 300 mL H₂SO₄ in 280 mL of water was used for 100 g of starting material).[2]
-
In a round-bottom flask, add the this compound. Pour approximately two-thirds of the acid solution onto the nitrile and shake well to moisten the solid.[2]
-
Wash any remaining solid from the flask walls with the rest of the acid solution.[2]
-
Attach a reflux condenser and heat the mixture to boiling for 15-45 minutes. The reaction is typically complete when the oily nitrile layer has disappeared.[2][8]
-
Cool the reaction mixture slightly and pour it into cold water to precipitate the carboxylic acid product.[2]
-
Filter the precipitate, wash with ice water, and purify by recrystallization from boiling water.[2]
-
Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by qualified professionals in a properly equipped laboratory, with all necessary safety precautions in place.
References
- 1. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 610-66-2 [chemicalbook.com]
- 4. Solvent-Controlled Synthesis of 2- and 4-Substituted α-Carbolines - ChemistryViews [chemistryviews.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 11. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 2-nitrophenylacetonitrile, a versatile building block in organic synthesis. The presence of both a nitrile and a nitro group on the aromatic ring imparts a unique chemical profile, offering a range of synthetic possibilities. This document details key transformations of the nitrile functionality, including hydrolysis to carboxylic acids, reduction to primary amines, and its role in the construction of heterocyclic systems. Detailed experimental protocols for these transformations are provided, and quantitative data is summarized for comparative analysis. Reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, featuring a nitrile group activated by an ortho-nitro-substituted phenyl ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of both the nitrile and the adjacent benzylic position. This guide focuses specifically on the chemistry of the nitrile group, providing researchers with a detailed understanding of its synthetic potential.
Core Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic. This inherent electrophilicity dictates its reactivity towards nucleophiles. The principal reactions of the nitrile group are hydrolysis, reduction, and participation in cycloaddition and annulation reactions.
Hydrolysis to 2-Nitrophenylacetic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. The resulting 2-nitrophenylacetic acid is a precursor for the synthesis of esters, amides, and other derivatives.[1]
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrophenylacetonitrile is a versatile bifunctional molecule exhibiting both electrophilic and nucleophilic characteristics. This guide provides a comprehensive analysis of its reactive sites, supported by an understanding of its electronic properties. The electron-withdrawing nature of the ortho-nitro group and the cyano group significantly influences the molecule's reactivity, creating distinct centers for nucleophilic and electrophilic attack. This document serves as a technical resource for professionals in research and drug development, offering insights into the molecule's behavior in chemical reactions and its potential applications in synthesis.
Introduction
This compound is an aromatic compound featuring a nitrile group and a nitro group attached to adjacent carbons on a benzene (B151609) ring. The interplay of the electronic effects of these two functional groups dictates the molecule's chemical reactivity, making it a valuable synthon in organic chemistry. Understanding the specific locations of electron deficiency (electrophilic sites) and electron richness (nucleophilic sites) is crucial for predicting its reaction pathways and for the rational design of synthetic routes.
Electronic Properties and Reactive Sites
The reactivity of this compound is governed by the strong electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups. These groups influence the electron density distribution across the molecule through inductive and resonance effects.
Nucleophilic Sites
The primary nucleophilic character of this compound arises from the acidity of its benzylic protons, the hydrogen atoms on the carbon adjacent to the phenyl ring.
-
Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak Brønsted-Lowry base or nucleophile. Protonation of the nitrogen by a strong acid enhances the electrophilicity of the nitrile carbon[2].
Electrophilic Sites
The electron-deficient nature of several atoms in this compound makes them susceptible to nucleophilic attack.
-
Nitrile Carbon: The carbon atom of the nitrile group is a primary electrophilic center. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electron-deficient and a target for nucleophiles[3][4].
-
Aromatic Ring: The powerful electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The carbon atoms at the ortho and para positions relative to the nitro group are particularly electron-poor and can be attacked by strong nucleophiles, leading to the displacement of a suitable leaving group (though none is present on the unsubstituted ring) or addition-elimination reactions[5][6].
Visualization of Molecular Properties
Resonance Structures
The resonance structures of the this compound carbanion illustrate the delocalization of the negative charge, which accounts for its stability and nucleophilicity.
Caption: Resonance delocalization in the this compound carbanion.
Conceptual Reactivity Map
A conceptual diagram illustrating the primary electrophilic and nucleophilic sites of this compound.
Caption: Electrophilic and nucleophilic centers in this compound.
Quantitative Data
Specific quantitative experimental data for this compound is scarce in publicly available literature. However, data from analogous compounds can provide valuable estimates.
| Parameter | Analogous Compound | Value | Significance | Reference |
| pKa (in DMSO) | p-Nitrophenylacetonitrile | 12.3 | Indicates high acidity of benzylic protons. | [1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to quantify the nucleophilic and electrophilic character of this compound.
Determination of Benzylic Proton Acidity (pKa)
This protocol outlines a method for pKa determination using 1H NMR spectroscopy, a common technique for such measurements in various solvents[7][8].
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Carbolines from 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Carbolines are a class of heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting properties such as anti-cancer and anti-proliferative activities.[1][2] This document provides a detailed protocol for a one-pot tandem reaction that offers an efficient and rapid synthesis of 2- or 2,4-substituted α-carbolines. The synthesis commences from readily available starting materials: 2-nitrophenylacetonitrile and various α,β-unsaturated ketones. This method, developed by Zhang et al., utilizes a simple and economical approach, making it highly suitable for medicinal chemistry and drug discovery programs.[1]
Reaction Principle
The synthesis proceeds through a one-pot tandem reaction involving a Michael addition, reductive cyclization, and aromatization sequence. Initially, in the presence of a base (triethylamine), the active methylene (B1212753) group of this compound undergoes a Michael addition to an α,β-unsaturated ketone. Subsequently, the nitro group is reduced by zinc dust in the presence of acetic acid, leading to an intramolecular cyclization. The final step involves aromatization to yield the stable α-carboline ring system.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Substituted α,β-unsaturated ketones
-
Zinc dust
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
General Procedure for the One-Pot Synthesis of α-Carbolines:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) and this compound (1.2 mmol) in methanol (10 mL), add triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
To the resulting mixture, add zinc dust (4.0 mmol) and glacial acetic acid (2.0 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid residues and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired α-carboline.
Data Presentation
The following tables summarize the yields of various α-carboline derivatives synthesized using the described protocol and their anti-proliferative activities against selected cancer cell lines.
Table 1: Synthesis of α-Carboline Derivatives
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Chalcone | 2,4-Diphenyl-9H-pyrido[2,3-b]indole | 82 |
| 2 | 4-Methylchalcone | 2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 85 |
| 3 | 4-Methoxychalcone | 2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 88 |
| 4 | 4-Chlorochalcone | 2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 75 |
| 5 | 4-Fluorochalcone | 2-(4-Fluorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 78 |
| 6 | 4-Bromochalcone | 2-(4-Bromophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 72 |
| 7 | 3-Nitrochalcone | 2-(3-Nitrophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 65 |
| 8 | Benzylideneacetone | 2-Methyl-4-phenyl-9H-pyrido[2,3-b]indole | 76 |
Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.
Table 2: Anti-proliferative Activity of Selected α-Carbolines (IC₅₀ in µM)
| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | H460 (Lung Cancer) |
| 2,4-Diphenyl-9H-pyrido[2,3-b]indole | 15.6 | 23.8 | 19.7 |
| 2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 12.3 | 18.5 | 15.1 |
| 2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 9.8 | 14.2 | 11.6 |
| 2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 18.9 | 28.1 | 22.4 |
Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.
Visualizations
Reaction Pathway:
Caption: Proposed reaction pathway for the one-pot synthesis of α-carbolines.
Experimental Workflow:
Caption: Step-by-step experimental workflow for α-carboline synthesis.
References
- 1. Rapid access to α-carbolines via a one-pot tandem reaction of α,β-unsaturated ketones with this compound and the anti-proliferative activities of the products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rapid access to α-carbolines via a one-pot tandem reaction of α,β-unsaturated ketones with this compound and the anti-proliferative activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fried-länder Synthesis of Quinolines using 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-nitrophenylacetonitrile in the Friedländer synthesis of quinolines. This approach offers a powerful and versatile method for accessing 3-cyano-substituted quinoline (B57606) scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Introduction
The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[1][2] Traditionally, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[1][2] A significant advancement in this methodology is the use of ortho-nitroaryl precursors, which undergo in situ reduction to the corresponding amino intermediate, followed by spontaneous cyclization in a domino reaction sequence.[3][4] This one-pot approach avoids the often-problematic isolation and handling of potentially unstable 2-aminoaryl compounds.[3]
This compound is a readily available starting material that serves as an excellent precursor in this domino nitro reduction-Friedländer synthesis, leading to the formation of 3-cyanoquinolines. The cyano group at the 3-position is a versatile functional handle that can be further elaborated to introduce a variety of substituents, making this a highly attractive strategy for generating libraries of quinoline derivatives for drug discovery and other applications.
Reaction Mechanism and Workflow
The synthesis of quinolines from this compound via a domino nitro reduction-Friedländer reaction proceeds through a multi-step sequence in a single pot. The key steps are:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically using a reducing agent such as iron powder in acetic acid.[3]
-
Formation of the Enamine or Enolate: In the presence of a base or acid catalyst, the active methylene group of the carbonyl compound (ketone or aldehyde) and the methylene group of the in situ generated 2-aminophenylacetonitrile can form an enamine or enolate.
-
Aldol-type Condensation: An intermolecular condensation occurs between the carbonyl compound and the 2-aminophenylacetonitrile derivative.
-
Cyclization and Dehydration: Intramolecular cyclization of the intermediate followed by dehydration leads to the formation of the aromatic quinoline ring system.
A general workflow for this process is depicted below:
Quantitative Data
The following table summarizes representative examples of 3-cyanoquinoline derivatives synthesized via the domino nitro reduction-Friedländer reaction of this compound with various carbonyl compounds. The yields are indicative of the efficiency of this methodology.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2-Methylquinoline-3-carbonitrile | 12 | 85 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbonitrile | 16 | 92 |
| 3 | Acetophenone | 2-Phenylquinoline-3-carbonitrile | 18 | 88 |
| 4 | Propiophenone | 4-Methyl-2-phenylquinoline-3-carbonitrile | 20 | 82 |
| 5 | Butan-2-one | 2,4-Dimethylquinoline-3-carbonitrile | 14 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Cyanoquinolines via Domino Nitro Reduction-Friedländer Reaction
This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.[3]
Materials:
-
This compound
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in glacial acetic acid (10 mL), add iron powder (3.0 mmol).
-
Stir the reaction mixture at reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the iron residues.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
The following diagram illustrates the key steps in the experimental protocol:
Signaling Pathways and Drug Development Applications
Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug development. For instance, certain quinoline-based compounds have been shown to exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial components of cell proliferation and angiogenesis signaling pathways. The introduction of a cyano group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to enhanced potency and selectivity.
The diagram below illustrates a simplified representation of an RTK signaling pathway that can be targeted by quinoline-based inhibitors.
Conclusion
The use of this compound in a domino nitro reduction-Friedländer synthesis provides an efficient and direct route to valuable 3-cyanoquinoline derivatives. This methodology is characterized by its operational simplicity, the use of readily available starting materials, and the versatility of the resulting products for further chemical transformations. These attributes make it a highly relevant and powerful tool for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reactions of 2-Nitrophenylacetonitrile with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between 2-nitrophenylacetonitrile and various aldehydes. The resulting α,β-unsaturated cyano compounds, specifically (E)-2-(2-nitrophenyl)-3-arylacrylonitriles, are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. In the context of this protocol, this compound serves as the active methylene compound, where the nitro and cyano groups activate the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a condensation product after dehydration.
The synthesized 2-(2-nitrophenyl)-3-arylacrylonitrile derivatives are of particular interest in drug discovery. The presence of the nitro group, the acrylonitrile (B1666552) moiety, and the variable aromatic ring from the aldehyde provides a scaffold with diverse biological activities. Numerous studies have demonstrated their potential as potent anticancer and antimicrobial agents, making the efficient and reproducible synthesis of these compounds a key objective for researchers in these fields.
Reaction Mechanism
The Knoevenagel condensation of this compound with an aldehyde proceeds through the following general steps:
-
Deprotonation: A weak base (e.g., piperidine (B6355638), sodium ethoxide) abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base or the solvent.
-
Dehydration: The β-hydroxy nitrile intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, (E)-2-(2-nitrophenyl)-3-arylacrylonitrile. The formation of the conjugated system is a thermodynamic driving force for this step.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.
Protocol 1: Base-Catalyzed Condensation in Ethanol (B145695)
This is a general and widely applicable protocol for the synthesis of a range of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol (10-20 mL per gram of this compound).
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven or air-dry to obtain the crude (E)-2-(2-nitrophenyl)-3-arylacrylonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.
Table 1: Reaction Conditions and Yields
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| Benzaldehyde | Piperidine | Ethanol | 3 | 85 | 98-100 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 92 | 164-166 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 88 | 130-132 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 95 | 188-190 |
| 2-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 78 | 145-147 |
| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | 5 | 82 | 155-157 |
Table 2: Spectroscopic Data for Selected Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-2-(2-nitrophenyl)-3-phenylacrylonitrile | 7.50-7.65 (m, 5H, Ar-H), 7.70-7.85 (m, 3H, Ar-H), 8.20 (s, 1H, =CH), 8.30 (d, 1H, Ar-H) | 116.5 (CN), 125.0, 129.0, 129.5, 130.0, 131.0, 133.0, 134.0, 145.0, 148.0 (Ar-C & =CH) |
| (E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile | 7.45 (d, 2H, J=8.4 Hz, Ar-H), 7.60 (d, 2H, J=8.4 Hz, Ar-H), 7.75-7.90 (m, 3H, Ar-H), 8.15 (s, 1H, =CH), 8.35 (d, 1H, Ar-H) | 116.0 (CN), 125.2, 129.8, 130.5, 131.2, 133.5, 134.2, 137.0, 143.5, 148.2 (Ar-C & =CH) |
| (E)-3-(4-methoxyphenyl)-2-(2-nitrophenyl)acrylonitrile | 3.90 (s, 3H, OCH₃), 7.00 (d, 2H, J=8.8 Hz, Ar-H), 7.65 (d, 2H, J=8.8 Hz, Ar-H), 7.70-7.85 (m, 3H, Ar-H), 8.10 (s, 1H, =CH), 8.25 (d, 1H, Ar-H) | 55.5 (OCH₃), 114.5, 116.8 (CN), 125.0, 128.0, 131.0, 132.0, 133.8, 145.5, 148.0, 162.0 (Ar-C & =CH) |
Applications in Drug Development
The synthesized (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives have shown promising biological activities, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Several derivatives from this class of compounds have exhibited significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization or the induction of apoptosis. The presence of different substituents on the aryl ring derived from the aldehyde allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its anticancer potency and selectivity.[1]
Table 3: In Vitro Anticancer Activity of Selected Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| (E)-2-(2-nitrophenyl)-3-phenylacrylonitrile | 15.2 | 20.5 | 25.1 |
| (E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile | 5.8 | 8.2 | 10.4 |
| (E)-3-(4-methoxyphenyl)-2-(2-nitrophenyl)acrylonitrile | 10.1 | 12.7 | 18.3 |
| (E)-3-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acrylonitrile | 7.5 | 9.8 | 11.2 |
Antimicrobial Activity
The acrylonitrile scaffold is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives of 2-(2-nitrophenyl)-3-arylacrylonitrile have been reported to possess activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 4: In Vitro Antimicrobial Activity of Selected Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| (E)-2-(2-nitrophenyl)-3-phenylacrylonitrile | 32 | 64 | 64 |
| (E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile | 8 | 16 | 16 |
| (E)-3-(4-bromophenyl)-2-(2-nitrophenyl)acrylonitrile | 8 | 16 | 32 |
| (E)-3-(4-nitrophenyl)-2-(2-nitrophenyl)acrylonitrile | 4 | 8 | 8 |
Conclusion
The Knoevenagel condensation of this compound with aldehydes is a robust and efficient method for the synthesis of a diverse library of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives. These compounds serve as valuable building blocks in organic synthesis and have demonstrated significant potential as leads in the development of new anticancer and antimicrobial drugs. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
References
Application Notes and Protocols for the Cyclization of 2-Nitrophenylacetonitrile to form Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the cyclization of 2-nitrophenylacetonitrile into valuable heterocyclic compounds, namely indoles, isatins, and quinazolines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of these methodologies in a research and development setting.
Introduction
This compound is a versatile starting material in organic synthesis due to the presence of two reactive functionalities: a nitro group and a nitrile group, ortho to each other on an aromatic ring. The strategic manipulation of these groups allows for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in numerous pharmaceuticals and biologically active compounds. This document outlines key cyclization strategies, focusing on reductive cyclization pathways to access indoles, and tandem approaches for the synthesis of isatins and quinazolines.
Synthesis of Indole (B1671886) Derivatives via Reductive Cyclization
The conversion of this compound to indole derivatives is a classic example of a reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent nitrile functionality to form the indole ring.
Reaction Pathway
The generally accepted mechanism for the reductive cyclization of this compound to an indole derivative involves the initial reduction of the nitro group to an amino group. This is followed by an intramolecular cyclization between the newly formed amine and the nitrile group, leading to the formation of an intermediate which then aromatizes to the final indole product.
Caption: Reductive cyclization of this compound to an indole derivative.
Experimental Protocol: Reductive Cyclization using Palladium on Carbon
This protocol is based on the general principles of reductive cyclization of nitroarenes.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Hydrogen gas supply
-
Reaction flask
-
Stirring apparatus
-
Filtration setup
Procedure:
-
In a suitable reaction flask, dissolve this compound in ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude indole product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
| Catalyst | Reductant | Solvent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethyl Acetate | Room Temp. | 24 h | Not Specified | [1] |
| Co-Rh nanoparticles | H₂ (atmospheric) | Not Specified | Mild Conditions | Not Specified | Good to Excellent | [1] |
Synthesis of Isatin (B1672199) Derivatives
While direct cyclization of this compound to isatin is not a commonly reported method, a plausible synthetic route involves the initial reduction of the nitro group to an amine, followed by hydrolysis of the nitrile to a carboxylic acid or a related derivative, and subsequent oxidative cyclization. A more direct, albeit multistep, approach is the well-established Sandmeyer isatin synthesis, which starts from aniline (B41778). For the purpose of this note, a hypothetical pathway from this compound is proposed.
Proposed Reaction Pathway
A potential pathway for the synthesis of isatin from this compound would involve initial reduction, followed by hydrolysis and oxidative cyclization.
Caption: Proposed pathway for the synthesis of isatin from this compound.
Experimental Protocol: Sandmeyer Isatin Synthesis (from Aniline)
This is a well-established protocol for isatin synthesis, which can be adapted for derivatives.[2][3]
Materials:
-
Aniline
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Concentrated Sulfuric acid
-
Water
-
Ice
Procedure:
Part 1: Synthesis of Isonitrosoacetanilide
-
In a large flask, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate, followed by a solution of aniline in water and concentrated hydrochloric acid.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to boiling and then cool to precipitate the isonitrosoacetanilide.
-
Collect the solid by vacuum filtration and dry.
Part 2: Cyclization to Isatin
-
Carefully add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature between 60-70 °C.
-
After the addition is complete, stir the mixture for a short period.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the isatin.
-
Collect the orange-red precipitate by vacuum filtration, wash with cold water, and dry.
Quantitative Data for Sandmeyer Synthesis
| Starting Material | Reagents | Yield (%) | Reference |
| Aniline | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Not specified, but effective | [3] |
| Substituted Anilines | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | 74.5 (for a derivative) |
Synthesis of Quinazoline (B50416) Derivatives
The synthesis of quinazolines from this compound can be envisioned through a reductive cyclization followed by condensation with a suitable one-carbon source (e.g., an aldehyde or orthoformate). A more direct approach involves a base-promoted tandem cycloaddition reaction of an ortho-substituted nitroarene with an aldehyde and an ammonium (B1175870) salt.[4]
Reaction Pathway
A plausible pathway for quinazoline synthesis involves the initial reduction of the nitro group, followed by cyclization with a carbonyl compound.
Caption: Workflow for the synthesis of quinazoline derivatives.
Experimental Protocol: Base-Promoted Tandem Cycloaddition of a Nitroarene
This protocol describes a general method for the synthesis of 2,4-substituted quinazolines from ortho-substituted nitroarenes.[4]
Materials:
-
ortho-Substituted Nitroarene (e.g., 2-nitrobenzonitrile (B147312) as a proxy for this compound's reactivity)
-
Aldehyde
-
Ammonium salt (e.g., ammonium acetate)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMSO)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the ortho-substituted nitroarene, aldehyde, ammonium salt, and base in a suitable solvent like DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Quinazoline Synthesis from Nitroarenes
| Nitroarene | Aldehyde | Ammonium Salt | Base | Yield (%) | Reference |
| o-nitrobenzonitrile | Various aromatic aldehydes | NH₄OAc | K₂CO₃ | 77-90 | [4] |
Conclusion
This compound serves as a valuable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the cyclization reactions of this versatile starting material. While direct, high-yielding, one-pot conversions for all target heterocycles from this compound require further investigation and optimization, the outlined multi-step and analogous reaction pathways offer robust and adaptable strategies for their synthesis. The provided visualizations of the reaction pathways and workflows are intended to aid in the conceptual understanding and practical implementation of these synthetic transformations.
References
Application Notes and Protocols: Synthesis of Indole Derivatives from 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of indole (B1671886) derivatives, utilizing 2-nitrophenylacetonitrile as a versatile precursor. The methodologies outlined herein focus on the reductive cyclization of this compound and its derivatives to yield the corresponding indole-2-carbonitriles. This approach is a cornerstone in the synthesis of a wide array of indole-containing compounds, which are pivotal in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and pharmaceuticals.
Overview of the Synthetic Strategy
The primary synthetic route involves the reductive cyclization of a this compound derivative. This transformation is typically achieved through catalytic hydrogenation or with a reducing agent in an acidic medium. The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group to form the indole ring.
Experimental Protocols
Two primary methods for the reductive cyclization of this compound to indole-2-carbonitrile are detailed below: Catalytic Hydrogenation and Iron-Mediated Reduction.
Method A: Catalytic Hydrogenation
This method employs a palladium-on-carbon catalyst with hydrogen gas to effect the reductive cyclization. It is a clean and efficient method, often providing high yields of the desired indole derivative.
Protocol for the Synthesis of 1H-indole-2-carbonitrile (3a):
A solution of this compound (1.62 g, 10 mmol) in ethyl acetate (B1210297) (50 mL) is placed in a hydrogenation vessel. To this solution, 10% Palladium on activated carbon (162 mg, 10 mol%) is added. The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate, 80:20) to afford 1H-indole-2-carbonitrile as a yellow solid.[1]
Method B: Iron-Mediated Reductive Cyclization
This classical method utilizes iron powder in the presence of acetic acid as the reducing system. It is a cost-effective and reliable alternative to catalytic hydrogenation.
Protocol for the Synthesis of 1H-indole-2-carbonitrile (3a):
To a stirred solution of this compound (1.62 g, 10 mmol) in a mixture of ethanol (B145695) (30 mL) and acetic acid (10 mL), iron powder (1.68 g, 30 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product. Purification by column chromatography (silica gel, petroleum ether/ethyl acetate, 80:20) furnishes 1H-indole-2-carbonitrile.
Quantitative Data Summary
The following tables summarize the yields and spectroscopic data for a series of substituted indole-2-carbonitriles synthesized from their corresponding this compound precursors.
Table 1: Synthesis of Substituted 1H-indole-2-carbonitriles
| Compound | Precursor | Method | Yield (%) |
| 1H-indole-2-carbonitrile (3a) | This compound | A | 79 |
| 5-Methoxy-1H-indole-2-carbonitrile (3b) | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | A | 77 |
| 6-Methoxy-1H-indole-2-carbonitrile (3c) | 2-(5-Methoxy-2-nitrophenyl)acetonitrile | A | 77 |
| 5-Fluoro-1H-indole-2-carbonitrile (3d) | 2-(4-Fluoro-2-nitrophenyl)acetonitrile | A | 81 |
Table 2: ¹H NMR Spectroscopic Data for Substituted 1H-indole-2-carbonitriles (300 MHz, CDCl₃) [2]
| Compound | δ (ppm) |
| 3a | 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) |
| 3b | 8.57 (bs, 1H, NH), 7.31 (dd, J = 9.7, 0.9 Hz, 1H, Ar-H), 7.12 (dd, J = 2.1, 0.9 Hz, 1H, Ar-H), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃) |
| 3c | 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) |
| 3d | 8.64 (bs, 1H, NH), 7.37 (dd, J = 9.0, 4.3 Hz, 1H, Ar-H), 7.32 (dd, J = 8.9, 2.5 Hz, 1H, Ar-H), 7.20–7.12 (m, 2H, Ar-CH) |
Table 3: ¹³C NMR Spectroscopic Data for Substituted 1H-indole-2-carbonitriles (75 MHz, CDCl₃) [2]
| Compound | δ (ppm) |
| 3a | 137.1 (Cq), 126.3 (Ar-CH), 126.2 (Cq), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cq), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cq) |
| 3b | 155.5 (Cq), 132.3 (Cq), 126.9 (Cq), 118.1 (Ar-CH), 114.4 (Cq), 114.0 (Ar-CH), 112.7 (Ar-CH), 106.6 (Cq), 102.1 (Ar-CH), 55.8 (OCH₃) |
| 3c | 159.7 (Cq), 138.2 (Cq), 122.9 (Ar-CH), 120.6 (Cq), 114.9 (Ar-CH), 114.8 (Cq), 113.4 (Ar-CH), 104.8 (Cq), 93.8 (CH), 55.7 (OCH₃) |
| 3d | 158.7 (d, J = 238.6 Hz, Cq), 133.6 (Cq), 126.6 (d, J = 10.6 Hz, Cq), 115.7 (d, J = 27.1 Hz, Ar-CH), 114.3 (d, J = 5.4 Hz, Ar-CH), 114.1 (Cq), 113.0 (d, J = 9.5 Hz, Ar-CH), 107.7 (Cq), 106.5 (d, J = 23.8 Hz, Ar-CH) |
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of indole-2-carbonitrile from this compound via reductive cyclization.
Caption: Reductive cyclization of this compound.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of indole-2-carbonitriles.
Caption: General experimental workflow for indole synthesis.
Logical Relationship of Synthetic Methods
This diagram illustrates the relationship between the precursor, the key transformation, and the resulting product class.
Caption: Core concept of the synthetic approach.
References
Application Notes and Protocols for the Base-Catalyzed Alkylation of 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the base-catalyzed alkylation of 2-nitrophenylacetonitrile. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The presence of the ortho-nitro group activates the benzylic protons, facilitating their removal by a base to form a nucleophilic carbanion, which can then be alkylated by various electrophiles.
Introduction
This compound is a versatile starting material in organic synthesis. Its α-alkylation provides access to a range of substituted nitrile derivatives, which are precursors to key structural motifs in medicinal chemistry. For instance, these derivatives can be transformed into corresponding phenylacetic acids, amides, or amines, which are found in a variety of bioactive molecules. The electron-withdrawing nature of the ortho-nitro group increases the acidity of the α-hydrogens, making this compound particularly amenable to deprotonation and subsequent alkylation under basic conditions.
General Reaction Pathway
The base-catalyzed alkylation of this compound proceeds via a two-step mechanism: deprotonation and nucleophilic substitution.
Caption: General reaction pathway for the base-catalyzed alkylation of this compound.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of phenylacetonitrile (B145931) and its derivatives under various conditions. Data for the direct alkylation of this compound is limited in the literature; therefore, data from analogous reactions are included for comparison.
| Starting Material | Base | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | KOtBu | Benzyl (B1604629) alcohol | Toluene (B28343) | 120 | 3 | 95 | [1] |
| Phenylacetonitrile | KOtBu | 4-Methoxybenzyl alcohol | Toluene | 120 | 3 | 92 | [1] |
| (3-methoxymethyl-2-nitro-phenyl)acetonitrile | NaH | 4,6-dimethoxypyrimidine-2-methylsulfonylpyrimidine | DMF | RT | 12 | 70 | [2] |
| Diethyl malonate | nano-K2CO3 | n-Propyl bromide | N/A | 65 | 8 | 85.2 | [3] |
| Phenylacetonitrile | nano-K2CO3 | n-Propyl bromide | N/A | 70 | 10 | 88.5 | [3] |
Experimental Protocols
Two primary protocols are presented here: one utilizing sodium hydride, based on a procedure for a substituted this compound derivative[2], and another employing potassium tert-butoxide, adapted from a general method for arylacetonitriles[1].
Protocol 1: Alkylation using Sodium Hydride in DMF
This protocol is adapted from the alkylation of a substituted this compound and is expected to be effective for the parent compound due to the activating effect of the ortho-nitro group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
Workflow:
Caption: Workflow for the sodium hydride-mediated alkylation of this compound.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C using an ice water bath.
-
Deprotonation: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous mixture to pH ~7 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired α-alkylated this compound.
Protocol 2: Alkylation using Potassium tert-Butoxide in Toluene
This protocol is adapted from a general and efficient method for the α-alkylation of arylacetonitriles with alcohols, which act as the alkylating agents in this case.[1] This method can also be adapted for alkyl halides.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Alkylating agent (e.g., benzyl alcohol, or an alkyl halide like methyl iodide)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Workflow:
Caption: Workflow for the potassium tert-butoxide-promoted alkylation of this compound.
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add potassium tert-butoxide (0.8 eq.), this compound (1.0 eq.), and anhydrous toluene.
-
Alkylation: Add the alkylating agent (e.g., benzyl alcohol, 3.0 eq., or an alkyl halide, 1.1 eq.).
-
Heat the reaction mixture to 120 °C and stir for 3-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure α-alkylated product.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood and under an inert atmosphere.
-
Potassium tert-butoxide is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Alkylating agents are often toxic and/or carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Toluene is a flammable liquid with potential health hazards. Use in a well-ventilated area.
-
The reaction of nitriles with bases can potentially produce small amounts of cyanide gas.[4] All procedures should be carried out in a well-ventilated fume hood.
Application in Drug Development
The α-alkylated derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The nitro group can also be reduced to an amine, which can then be further functionalized. This versatility makes these compounds attractive building blocks for the synthesis of complex drug molecules. For example, related p-nitrophenylacetonitrile derivatives are used in the synthesis of the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine.[5]
Signaling Pathway Diagram (Hypothetical)
While the alkylation reaction itself is a chemical transformation, the resulting products can be designed to interact with biological signaling pathways. For instance, a synthesized derivative might act as an inhibitor of a specific enzyme. The following diagram illustrates a hypothetical scenario where a drug derived from an alkylated this compound inhibits a kinase signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
Hydrolysis of the nitrile group in 2-Nitrophenylacetonitrile to an amide or carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective hydrolysis of the nitrile group in 2-nitrophenylacetonitrile to yield either 2-nitrophenylacetamide or 2-nitrophenylacetic acid. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other bioactive molecules.
Introduction
The controlled hydrolysis of nitriles is a fundamental transformation in organic synthesis. Depending on the reaction conditions, the hydrolysis of this compound can be stopped at the intermediate amide stage or carried through to the final carboxylic acid. The choice of acidic or basic conditions, reaction time, and temperature are critical in determining the final product. These protocols offer reliable methods for achieving high yields of the desired product.
Hydrolysis Pathways
The hydrolysis of this compound can proceed via two primary pathways, yielding either the corresponding amide or carboxylic acid.
Figure 1: Reaction pathways for the hydrolysis of this compound.
Data Summary
The following tables summarize the typical reaction conditions and expected outcomes for the hydrolysis of this compound.
Table 1: Synthesis of 2-Nitrophenylacetamide (Partial Hydrolysis)
| Parameter | Value |
| Reagents | This compound, Hydrogen Peroxide (30%), Sodium Hydroxide (B78521) |
| Solvent | Ethanol |
| Temperature | 40-50°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Table 2: Synthesis of 2-Nitrophenylacetic Acid (Full Hydrolysis)
| Parameter | Value |
| Reagents | This compound, Sulfuric Acid, Water |
| Solvent | Aqueous |
| Temperature | Reflux (approx. 100-110°C) |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is a solid irritant.[1][2] Handle strong acids and bases with extreme care.
Protocol 1: Synthesis of 2-Nitrophenylacetamide via Partial Hydrolysis
This protocol utilizes a mild, base-catalyzed hydrolysis with hydrogen peroxide to selectively convert the nitrile to an amide.[3][4][5]
Materials:
-
This compound
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Workflow:
Figure 2: Workflow for the synthesis of 2-nitrophenylacetamide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 0.1-0.2 equivalents).
-
Gently warm the mixture to 40-50°C with stirring.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual salts.
-
Dry the product, 2-nitrophenylacetamide, in a desiccator or a vacuum oven at low heat.
Protocol 2: Synthesis of 2-Nitrophenylacetic Acid via Full Hydrolysis
This protocol employs strong acid and heat to ensure the complete hydrolysis of the nitrile to the carboxylic acid. The procedure is adapted from a reliable method for a similar substrate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Workflow:
Figure 3: Workflow for the synthesis of 2-nitrophenylacetic acid.
Procedure:
-
In a round-bottom flask, carefully prepare a dilute sulfuric acid solution by adding concentrated sulfuric acid to deionized water. A common ratio is approximately 1:1 (v/v) acid to water. Caution: Always add acid to water slowly and with cooling.
-
To the sulfuric acid solution, add this compound (1 equivalent).
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice or very cold water. This will cause the 2-nitrophenylacetic acid to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining acid.
-
For higher purity, the crude product can be recrystallized from hot water.
-
Dry the purified 2-nitrophenylacetic acid.
References
- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 610-66-2 [chemicalbook.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Ani...: Ingenta Connect [ingentaconnect.com]
Experimental protocol for the synthesis of 2-amino-7-nitroquinoline from 2-Nitrophenylacetonitrile
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of 2-amino-7-nitroquinoline, a key intermediate in the development of novel therapeutic agents. The synthesis commences with the readily available starting material, 2-nitrophenylacetonitrile. The initial step involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enamine intermediate. Subsequent reductive cyclization of the intermediate affords the target compound, 2-amino-7-nitroquinoline. This method provides a clear and reproducible pathway for obtaining this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and anti-inflammatory activities. The presence of both an amino group at the 2-position and a nitro group at the 7-position makes 2-amino-7-nitroquinoline a particularly versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs. This protocol offers a straightforward and effective method for the preparation of this important synthetic intermediate.
Experimental Workflow Diagram
Caption: Synthetic pathway for 2-amino-7-nitroquinoline.
Experimental Protocols
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylonitrile (Intermediate)
-
To a solution of this compound (1.62 g, 10 mmol) in 20 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate as an oil.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-7-nitroquinoline (Final Product)
-
Dissolve the crude 3-(dimethylamino)-2-(2-nitrophenyl)acrylonitrile from the previous step in 30 mL of glacial acetic acid.
-
To this solution, add iron powder (2.23 g, 40 mmol) portion-wise while stirring. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron.
-
Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-amino-7-nitroquinoline as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₈H₆N₂O₂ | 162.15 | - | 82-84 |
| 3-(Dimethylamino)-2-(2-nitrophenyl)acrylonitrile | C₁₁H₁₁N₃O₂ | 217.23 | ~95 (crude) | - |
| 2-Amino-7-nitroquinoline | C₉H₇N₃O₂ | 189.17 | 75-85 | 240-242 |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using derivatives of 2-amino-7-nitroquinoline, which are often explored as kinase inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 2-amino-7-nitroquinoline from this compound. The protocol is well-defined, employing common laboratory reagents and techniques, making it accessible to a broad range of researchers. The resulting product is a valuable intermediate for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions could potentially improve the overall yield and purity of the final product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Route 1: Nitration of Phenylacetonitrile (B145931)
Issue 1: Low Yield of this compound and Formation of Multiple Isomers
-
Question: My nitration of phenylacetonitrile is resulting in a low yield of the desired this compound and a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the ortho-isomer?
-
Answer: The nitration of phenylacetonitrile is a classic electrophilic aromatic substitution reaction that can yield a mixture of ortho-, meta-, and para-nitrophenylacetonitrile. The ortho-isomer is often the minor product due to steric hindrance. To improve the yield of this compound, consider the following:
-
Choice of Nitrating Agent: The composition of the nitrating agent significantly influences the isomer distribution. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, alternative nitrating systems can offer better selectivity. For instance, the use of polyphosphoric acid (PPA) with nitric acid has been reported to alter the isomer ratio, sometimes favoring the para-isomer due to steric effects of the bulky nitrating complex, which can indirectly help in the isolation of the ortho-isomer if the separation is more straightforward.[1]
-
Temperature Control: Strict temperature control is crucial. Running the reaction at lower temperatures (e.g., 0-10°C) can help to control the reaction rate and may slightly improve the ortho-to-para ratio, although the effect might be modest.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged reaction times, which can lead to the formation of dinitrated byproducts.
-
Table 1: Influence of Nitrating Agent on Isomer Distribution (Illustrative)
| Nitrating Agent | Temperature (°C) | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | 10 - 20 | ~30-40 | <5 | ~55-65 |
| Conc. HNO₃ / Polyphosphoric Acid | 20 - 25 | ~20-30 | <1 | ~70-80 |
Data is illustrative and can vary based on specific reaction conditions.
Issue 2: Formation of Oily Residue Upon Quenching
-
Question: After quenching my nitration reaction mixture with ice water, I am observing an oily residue instead of a solid precipitate. What could be the cause and how can I resolve this?
-
Answer: The formation of an oily residue suggests that the product mixture has a low melting point or is impure, preventing crystallization. This can be due to:
-
High Isomer Content: A mixture of ortho-, meta-, and para-isomers will have a lower melting point than the pure compounds, often resulting in an oil. The ortho-isomer, in particular, has a lower melting point than the para-isomer.
-
Presence of Unreacted Phenylacetonitrile: Incomplete nitration will leave unreacted starting material in the product mixture.
-
Formation of Byproducts: Over-nitration or side reactions can lead to other impurities that depress the melting point.
Troubleshooting Steps:
-
Confirm Reaction Completion: Use TLC or GC-MS to ensure all the phenylacetonitrile has been consumed.
-
Optimize Quenching: Ensure the reaction mixture is added slowly to a vigorously stirred ice/water mixture to promote rapid precipitation.
-
Extraction and Purification: If an oil persists, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), wash the organic layer to remove residual acid, dry it, and concentrate it under reduced pressure. The resulting crude oil can then be purified by column chromatography to separate the isomers.
-
Route 2: Cyanation of 2-Nitrobenzyl Halide
Issue 1: Formation of a Stilbene Derivative Byproduct
-
Question: In my synthesis of this compound from 2-nitrobenzyl bromide and sodium cyanide, I am observing a significant amount of a yellow, high-melting solid which I suspect is a dinitrostilbene (B14013056) derivative. How is this formed and how can I prevent it?
-
Answer: The formation of 4,4'-dinitrostilbene (B1234727) from p-nitrobenzyl halides and a base is a known side reaction, and a similar reaction can occur with the ortho-isomer to form 2,2'-dinitrostilbene (B14160213).[2][3] The strong basicity of the cyanide salt can promote this side reaction.
Proposed Mechanism: The reaction is thought to proceed through a radical anion mechanism. The highly electron-deficient nature of the nitrobenzyl halide makes it susceptible to side reactions.
Troubleshooting Steps:
-
Choice of Cyanide Source: Using a less basic cyanide source, such as copper(I) cyanide, can sometimes mitigate this side reaction, although it may require different reaction conditions.
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally favor the desired SN2 reaction over side reactions. The addition of a small amount of acid to the reaction mixture has been reported to suppress the formation of dinitrostilbene in the synthesis of the para-isomer, but this must be done with extreme caution as it can generate highly toxic hydrogen cyanide gas.[1]
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF are commonly used.
-
Issue 2: Presence of a High Molecular Weight Impurity
-
Question: My final product shows an impurity with a mass that suggests the addition of a 2-nitrobenzyl group to the product molecule. How can this happen?
-
Answer: This impurity is likely 2-(2-nitrobenzyl)-2-(2-nitrophenyl)acetonitrile. It forms when the product, this compound, is deprotonated by the basic cyanide source, and the resulting carbanion then acts as a nucleophile, attacking another molecule of the starting material, 2-nitrobenzyl halide.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the cyanide reagent to ensure the complete consumption of the 2-nitrobenzyl halide.
-
Slow Addition: Add the 2-nitrobenzyl halide slowly to the cyanide solution to maintain a low concentration of the halide in the reaction mixture at any given time. This minimizes the chance of the product reacting with the starting material.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary side products I should expect in the synthesis of this compound?
-
A1: The primary side products depend on the synthetic route:
-
Nitration of Phenylacetonitrile: The main side products are the positional isomers, 4-nitrophenylacetonitrile (B121139) (para) and, to a lesser extent, 3-nitrophenylacetonitrile (B14267) (meta). Dinitrated products can also form under harsh conditions.
-
Cyanation of 2-Nitrobenzyl Halide: Common side products include 2,2'-dinitrostilbene and 2-(2-nitrobenzyl)-2-(2-nitrophenyl)acetonitrile.[2][4]
-
-
-
Q2: What analytical techniques are best for identifying and quantifying the isomeric side products in the nitration route?
-
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for separating and quantifying nitrophenylacetonitrile isomers.[1]
-
HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is often effective. A UV detector set at around 254 nm can be used for detection.[1]
-
GC-MS: A capillary column (e.g., DB-5 or equivalent) coupled with a mass spectrometer allows for the separation and identification of the isomers based on their retention times and mass spectra.
-
-
-
Q3: How can I purify the final this compound product?
-
A3: Recrystallization is a common and effective method for purifying this compound.[5] A suitable solvent system is typically an alcohol-water mixture, such as ethanol-water. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals. If the product is an oil due to a high concentration of isomers, column chromatography on silica (B1680970) gel is necessary for separation prior to recrystallization.
-
Experimental Protocols
Protocol 1: Nitration of Phenylacetonitrile (Adapted from CN1305988A) [1]
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 27.5 mL of 68% nitric acid.
-
Cool the flask to 5°C in an ice-water bath.
-
Slowly add 35 g of polyphosphoric acid in portions while maintaining the temperature below 20°C.
-
Cool the mixture to 0°C.
-
Slowly add 15 g of phenylacetonitrile dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the mixture to 20°C and continue stirring for 2 hours.
-
Pour the reaction mixture into 100 g of crushed ice with vigorous stirring to precipitate the solid product.
-
Filter the solid, wash it with water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude product from a 10:1 (v/v) ethanol-water mixture to obtain the nitrophenylacetonitrile isomers.
Protocol 2: Cyanation of 2-Nitrobenzyl Bromide (General Procedure)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add a suitable organic solvent such as ethanol (B145695) or DMSO.
-
Heat the solution to a gentle reflux.
-
In a separate flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in the same organic solvent.
-
Add the 2-nitrobenzyl bromide solution dropwise to the refluxing cyanide solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the nitration of phenylacetonitrile.
Caption: Main and side reaction pathways in the cyanation of 2-nitrobenzyl halide.
References
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. "Base-induced reactions of p-Nitrobenzyl compounds" by Paul Henry Ruehle [scholarsmine.mst.edu]
- 4. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-Nitrophenylacetonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Nitrophenylacetonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][2] Based on solubility data, alcohols such as isopropanol (B130326) and ethanol (B145695) are commonly used.[3] A study on the solubility of o-Nitrophenylacetonitrile in various pure solvents provides extensive data to guide solvent selection.[3][4] Isopropanol has been specifically mentioned as a suitable recrystallization solvent.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities. You may not have added enough solvent, or the solvent may not have reached a high enough temperature.[1] Ensure your solvent is at or near its boiling point. If the compound still does not dissolve after adding a reasonable amount of hot solvent, the chosen solvent may be inappropriate for your sample. It is also possible that your crude material contains insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.[2]
Q3: No crystals are forming upon cooling. What is the problem?
A3: This is a common issue in recrystallization and can be due to several factors. You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.[5] To remedy this, you can try to evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[5] Another reason could be that the solution is supersaturated but requires nucleation to begin crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5][6]
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[7][8] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[7] To resolve this, you can try reheating the solution and adding a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool more slowly.[5] Using a different solvent with a lower boiling point might also be necessary.[7]
Q5: My yield of purified this compound is very low. How can I improve it?
A5: Low yield can result from several factors. Using an excessive amount of solvent is a primary cause, as more of your product will remain in the mother liquor upon cooling.[1][5] Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product.[1] Premature crystallization during a hot filtration step can also lead to loss of product.[2] Additionally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration. A second crop of crystals can sometimes be obtained by further concentrating the mother liquor.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent and re-cool.[5] - Ensure the flask is placed in an ice bath to maximize crystallization.[2] - Use a heated filter funnel or add a small amount of extra hot solvent before filtering.[2] |
| No Crystal Formation | - The solution is not supersaturated (too much solvent). - Lack of nucleation sites. | - Boil off some of the solvent to concentrate the solution.[5] - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of this compound.[5] |
| "Oiling Out" of the Product | - The melting point of the compound is lower than the solvent's boiling point.[7] - The solution cooled too rapidly. - High concentration of impurities. | - Reheat the solution, add more solvent, and cool slowly.[5] - Consider using a solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Colored Impurities in Crystals | - Impurities were not fully removed. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
| Crystals Form Too Quickly | - The solution is highly supersaturated. | - Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.[5] |
Experimental Protocol: Recrystallization of this compound from Isopropanol
This protocol outlines the procedure for the purification of this compound using isopropanol as the solvent.
Materials:
-
Crude this compound
-
Isopropanol
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol. Heat the mixture to the boiling point of the isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid has just dissolved. Avoid adding an excess of solvent.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (82-85 °C).[9][10]
Quantitative Data: Solubility of this compound
The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures. This data is adapted from a study by Chen et al. (2019).[3][4]
| Temperature (K) | Isopropanol | Ethanol | Methanol | Acetone | Toluene |
| 278.15 | 0.0185 | 0.0275 | 0.0398 | 0.2854 | 0.0784 |
| 283.15 | 0.0226 | 0.0336 | 0.0485 | 0.3178 | 0.0935 |
| 288.15 | 0.0275 | 0.0409 | 0.0591 | 0.3534 | 0.1115 |
| 293.15 | 0.0335 | 0.0498 | 0.0720 | 0.3925 | 0.1329 |
| 298.15 | 0.0408 | 0.0607 | 0.0877 | 0.4354 | 0.1581 |
| 303.15 | 0.0497 | 0.0740 | 0.1069 | 0.4824 | 0.1876 |
| 308.15 | 0.0606 | 0.0902 | 0.1303 | 0.5338 | 0.2222 |
| 313.15 | 0.0739 | 0.1100 | 0.1588 | 0.5899 | 0.2625 |
| 318.15 | 0.0901 | 0.1341 | 0.1936 | - | 0.3094 |
| 323.15 | 0.1098 | 0.1635 | 0.2360 | - | 0.3638 |
| 328.15 | 0.1339 | 0.1993 | 0.2877 | - | 0.4267 |
| 333.15 | 0.1632 | 0.2430 | 0.3507 | - | 0.4994 |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | 610-66-2 [chemicalbook.com]
Technical Support Center: Optimizing Condensation Reactions of 2-Nitrophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the condensation of 2-Nitrophenylacetonitrile.
Troubleshooting Guides
This section addresses common problems encountered during the condensation of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
Q: My condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in the condensation of this compound can arise from several factors, including reactant quality, catalyst inefficiency, and suboptimal reaction conditions. A logical approach to troubleshooting is essential.[1]
Possible Causes and Solutions:
-
Inactive Methylene Compound: The acidity of the α-protons in this compound is crucial for deprotonation by a base catalyst. If the reaction is not proceeding, ensure the quality of the starting material.
-
Solution: Verify the purity of your this compound. Impurities can inhibit the reaction.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium (B1175870) salts are typically used in Knoevenagel-type condensations.[2][3] Strong bases may encourage unwanted side reactions.[3]
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Solution: Systematically vary the reaction temperature. While many condensations proceed at room temperature, others may require heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] The choice of solvent is also important; polar protic solvents like ethanol (B145695) are common, but for some reactions, aprotic polar solvents or solvent-free conditions may be superior.[3]
-
-
Steric Hindrance: Bulky substituents on the reacting partner (e.g., an aldehyde or ketone) can hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The most common side reactions in condensations involving this compound are self-condensation and Michael addition of another molecule of the nitrile to the initial product.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation: In the presence of a base, this compound can react with itself. This is more likely with stronger bases or higher concentrations of the nitrile.
-
Mitigation:
-
Use a Weak Base: Employ a milder base such as ammonium acetate (B1210297) or an amine salt.[3]
-
Control Reactant Addition: If reacting this compound with another carbonyl compound, add the this compound slowly to the mixture of the carbonyl compound and the catalyst. This keeps the concentration of the enolizable nitrile low at any given time.
-
-
-
Michael Addition: The product of the initial condensation, an α,β-unsaturated nitrile, can sometimes react with another molecule of deprotonated this compound in a Michael-type reaction.
-
Mitigation:
-
Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and this compound to minimize the presence of excess nitrile available for Michael addition.[3]
-
-
-
Over-reaction/Degradation: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials or products.
-
Mitigation:
-
Monitor the Reaction: Closely monitor the reaction's progress with TLC and quench it once the starting material is consumed.[1]
-
Reduce Temperature: Run the reaction at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the condensation of this compound?
A1: The ideal catalyst is dependent on the specific reaction (e.g., self-condensation vs. reaction with an aldehyde). For Knoevenagel-type condensations, weak bases like piperidine, pyridine, or ammonium acetate are common starting points.[2][3] For greener approaches, heterogeneous catalysts have been employed to simplify separation and recycling.[3]
Q2: What solvent should I use for my reaction?
A2: Protic polar solvents such as ethanol are frequently used and can be effective.[3] However, aprotic polar solvents like DMF have also demonstrated good results in similar condensation reactions.[3][6] In some cases, solvent-free conditions can provide excellent yields and simplify the work-up procedure.[3][4]
Q3: How can I improve the purification of my product?
A3: If you are having difficulty with purification, consider the following:
-
Catalyst Residue: If using a homogeneous catalyst, it may co-elute with your product. Switching to a heterogeneous catalyst can simplify removal.
-
Recrystallization Issues: If the product "oils out" during recrystallization, the boiling point of the solvent may be too high, or the solution may be supersaturated. Try a lower-boiling solvent or add a seed crystal to induce crystallization.[1]
-
Chromatography Problems: If you have poor separation during column chromatography, optimize the solvent system using TLC. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the separation of acidic or basic compounds, respectively.[1]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for similar condensation reactions, often leading to shorter reaction times and improved yields.[6]
Data Presentation
The following tables summarize typical reaction conditions for Knoevenagel-type condensations, which can be adapted for this compound.
Table 1: Optimization of Catalyst and Solvent for Condensation Reactions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Piperidine (10) | Ethanol | Reflux | 4h | Variable | [2] |
| 2 | Ammonium Acetate (cat.) | Ethanol | Reflux | 2h | Good to Excellent | [7] |
| 3 | GaCl₃ (cat.) | Solvent-free | Room Temp | 5-10 min | Excellent | [4] |
| 4 | KOH (1 equiv.) | Solvent-free | Room Temp | 3 min | Good | [5] |
| 5 | Ni(NO₃)₂·6H₂O (5) | Water | Room Temp | 15-30 min | High | [3] |
Table 2: Comparison of Different Aldehydes in Condensation with Malononitrile (as an analogue for this compound)
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonium Acetate | Microwave, 5 min | 95 | [7] |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | Microwave, 4 min | 96 | [7] |
| 3 | 4-Nitrobenzaldehyde | Ammonium Acetate | Microwave, 3 min | 98 | [7] |
| 4 | 4-Methoxybenzaldehyde | GaCl₃ | Solvent-free, RT, 5 min | 94 | [4] |
Experimental Protocols
General Protocol for Knoevenagel Condensation with an Aromatic Aldehyde (Adaptable for this compound)
This protocol is based on a general procedure for Knoevenagel condensation and should be optimized for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) and a catalytic amount of a weak base (e.g., piperidine, ~0.1 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid product by filtration. If not, the product may be isolated by evaporating the solvent and purifying the residue by column chromatography or recrystallization. For aqueous workups, the reaction mixture can be diluted with an organic solvent and washed with water or dilute acid to remove the catalyst. The organic layer is then dried and concentrated.
Solvent-Free Knoevenagel Condensation Protocol
This method is environmentally friendly and often requires minimal purification.[4]
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), this compound (1 equivalent), and the catalyst (e.g., a catalytic amount of gallium chloride).
-
Grinding: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
Work-up: After the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Logical Relationship of Common Side Reactions
Caption: Common side reactions in base-catalyzed condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
Preventing polymerization of 2-Nitrophenylacetonitrile during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of 2-Nitrophenylacetonitrile during your chemical reactions. By understanding the causes of polymerization and implementing appropriate preventative measures, you can improve reaction yields, ensure product purity, and maintain experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned into a viscous, insoluble mess. What happened?
A1: You have likely encountered polymerization of your this compound starting material. This compound possesses a reactive nitrile group and an activating nitro group, making it susceptible to self-polymerization under various conditions. The resulting polymer is often an intractable solid, leading to low yields and difficult purification.
Q2: What can trigger the polymerization of this compound?
A2: Several factors can initiate the polymerization of this compound. These include:
-
Heat: Elevated reaction temperatures can provide the activation energy needed for polymerization to begin.
-
Light: Exposure to UV light can generate free radicals that initiate a polymerization chain reaction.
-
Presence of Initiators: Contaminants such as peroxides (often found in aged solvents like THF or diethyl ether) can act as radical initiators.
-
Strong Acids and Bases: Both acidic and basic conditions can catalyze the polymerization of nitriles.[1]
-
Metal Contaminants: Traces of metals or metal compounds can also promote polymerization.[1]
Q3: How can I prevent this unwanted polymerization?
A3: The most effective way to prevent polymerization is to use a chemical inhibitor. These are compounds that scavenge the reactive species that initiate polymerization. Additionally, careful control of reaction conditions is crucial. Key strategies include:
-
Using Polymerization Inhibitors: Adding a small amount of a suitable inhibitor to your reaction mixture is the most common and effective method.
-
Controlling Temperature: Run your reaction at the lowest effective temperature. If necessary, use a cooling bath to dissipate any exothermic heat generated.
-
Excluding Light: Protect your reaction from light by wrapping the flask in aluminum foil or working in a darkened fume hood.
-
Using Pure Reagents and Solvents: Ensure your solvents are free of peroxides and that your reagents are of high purity.
-
Working Under an Inert Atmosphere: Conducting your reaction under an inert atmosphere of nitrogen or argon can help to prevent the formation of oxygen-derived radical initiators.
Q4: What are the best polymerization inhibitors to use for this compound?
A4: While specific quantitative data for this compound is limited, information from analogous compounds like styrene (B11656) and acrylonitrile (B1666552) suggests that radical inhibitors are highly effective.[2][3] Common choices include:
-
Phenolic Inhibitors: Hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ) are widely used. They are effective in the presence of oxygen.
-
Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly efficient radical scavengers.[2][4]
The choice of inhibitor may depend on your specific reaction conditions, as some inhibitors are more effective in certain solvent systems or at different temperatures.
Q5: How much inhibitor should I use?
A5: The effective concentration of an inhibitor is typically in the parts-per-million (ppm) range. For example, for monomers like styrene and acrylonitrile, inhibitor concentrations can range from 10 to 1000 ppm.[3] It is recommended to start with a low concentration (e.g., 100-200 ppm) and optimize as needed. Over-inhibiting a reaction can sometimes slow down the desired transformation.
Q6: I bought this compound from a supplier, and it already contains a stabilizer. Do I need to remove it?
A6: It depends on your reaction. If the stabilizer (inhibitor) is chemically compatible with your reaction conditions and does not interfere with the desired outcome, it can be left in. However, for many reactions, particularly those involving radical chemistry or catalysts that can be poisoned by the inhibitor, it is necessary to remove the stabilizer before use.
Q7: How do I remove the commercial stabilizer?
A7: The most common methods for removing phenolic inhibitors like hydroquinone or MEHQ are:
-
Column Chromatography: A quick and effective method is to pass a solution of the this compound through a short plug of basic alumina (B75360). The polar inhibitor will be adsorbed onto the alumina, while the less polar product elutes.
-
Washing with Base: You can dissolve the this compound in an organic solvent and wash it with an aqueous base solution (e.g., 5% NaOH). The acidic phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
Important: Once the inhibitor is removed, this compound is highly susceptible to polymerization and should be used immediately.
Inhibitor Performance Data (for Analogous Monomers)
The following table summarizes the effectiveness of various inhibitors on the polymerization of styrene, a structurally related compound. This data can serve as a starting point for selecting an inhibitor for your experiments with this compound.
| Inhibitor | Monomer | Temperature (°C) | Inhibitor Concentration (ppm) | Inhibition Time (minutes) |
| 4-tert-Butylcatechol (TBC) | Styrene | 120 | 50 | 30 |
| Hydroquinone (HQ) | Styrene | 120 | 50 | 25 |
| 2,5-Di-tert-butylhydroquinone | Styrene | 120 | 50 | 45 |
| TEMPO | Styrene | 120 | 50 | > 240 |
Note: This data is for styrene and should be used as a qualitative guide. The optimal inhibitor and concentration for this compound may vary.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor using a Basic Alumina Plug
Objective: To remove a commercial phenolic inhibitor (e.g., hydroquinone or MEHQ) from this compound before a reaction.
Materials:
-
This compound (containing inhibitor)
-
Basic alumina
-
An appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Glass column or pipette
-
Cotton or glass wool
-
Sand
-
Collection flask
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of a glass column or large pipette. Add a thin layer of sand (approx. 0.5 cm).
-
Pack the alumina: Carefully add basic alumina to the column (a bed height of 5-10 cm is usually sufficient for small-scale purification). Gently tap the column to ensure even packing. Add another thin layer of sand on top of the alumina.
-
Equilibrate the column: Pre-wet the column with the chosen organic solvent, allowing it to drain until the solvent level reaches the top of the sand.
-
Load the sample: Dissolve the this compound in a minimal amount of the organic solvent and carefully add it to the top of the column.
-
Elute and collect: Allow the solution to pass through the alumina plug, collecting the eluent in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.
-
Use immediately: The resulting solution of inhibitor-free this compound should be used immediately in your reaction.
Protocol 2: Example Reaction - Base-Catalyzed Synthesis of a Substituted Quinoline with Polymerization Prevention
Objective: To perform a base-catalyzed reaction using this compound while minimizing the risk of polymerization.
Materials:
-
Inhibitor-free this compound (prepared as in Protocol 1)
-
Substituted 2-aminobenzaldehyde
-
Ethanol (solvent)
-
Piperidine (B6355638) (base catalyst)
-
Hydroquinone (inhibitor)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar and a condenser. Place the flask in a heating mantle. Establish an inert atmosphere by flushing the apparatus with nitrogen or argon.
-
Add reagents: To the flask, add ethanol, the substituted 2-aminobenzaldehyde, and the inhibitor-free this compound.
-
Add inhibitor: Add a catalytic amount of hydroquinone (e.g., 100-200 ppm relative to the this compound).
-
Start reaction: Begin stirring the mixture and add the piperidine catalyst.
-
Heat the reaction: Gently heat the reaction mixture to the desired temperature (e.g., reflux), ensuring the temperature does not exceed what is necessary for the reaction to proceed at a reasonable rate.
-
Monitor the reaction: Follow the progress of the reaction by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate work-up and purification procedures.
Visual Guides
References
- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing 2-Nitrophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Nitrophenylacetonitrile from their reaction mixtures.
Troubleshooting Guide
Unreacted this compound can be a challenging impurity to remove due to its polarity and reactivity. The following table outlines common issues encountered during purification, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent this compound in Product after Extraction | - Inappropriate extraction solvent polarity.- Insufficient number of extraction cycles.- Emulsion formation preventing clean separation. | - Use a solvent system where the polarity difference between your product and this compound is maximized.- Increase the number of extractions with fresh solvent.- To break emulsions, add brine, gently swirl instead of shaking, or filter through a pad of celite.[1][2][3] |
| Co-elution of Product and this compound during Column Chromatography | - Incorrect mobile phase polarity.- Overloading the column.- Inappropriate stationary phase. | - Adjust the solvent gradient to be more shallow, or switch to a different solvent system with alternative selectivity. Phenyl-hexyl columns can offer different selectivity for aromatic compounds.[4][5]- Reduce the amount of crude material loaded onto the column.- Consider using a more polar stationary phase if the product is significantly less polar than this compound. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the product/impurity mixture.- The solution is supersaturated with impurities. | - Use a lower-boiling point solvent or a solvent pair to reduce the overall boiling point.- Attempt a preliminary purification step like extraction to reduce the impurity load before recrystallization. |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Rapid cooling preventing nucleation. | - Reduce the volume of the solvent by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[6]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low Recovery After Recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the properties of your desired product and the scale of your reaction. For multi-gram scales, recrystallization is often preferred if a suitable solvent is found.[7] For smaller scales or when isomers are present, column chromatography is generally the most effective method.[7]
Q2: How do I choose the right solvent for liquid-liquid extraction?
A2: The goal is to select a solvent in which your desired product has high solubility, and the unreacted this compound has low solubility, or vice versa. Since this compound is a polar compound, using a less polar organic solvent may preferentially dissolve a less polar product, leaving the this compound in the aqueous phase. Conversely, if your product is highly polar, you might extract the this compound into a moderately polar organic solvent. It is crucial to consider the relative polarities of both your product and the starting material.[8][9]
Q3: Can I use a chemical scavenger to remove this compound?
A3: While not a standard purification technique, in some cases, a nucleophilic scavenging agent could be used to react with the electrophilic this compound. The resulting product could then be more easily removed by extraction. This approach is highly dependent on the stability of your desired product to the scavenging agent and reaction conditions.
Q4: What are the key physical properties of this compound to consider during purification?
A4: Key properties include its melting point of 82-85 °C and its solubility profile.[10] It is generally more soluble in polar organic solvents such as acetone, acetonitrile, and alcohols, and has low solubility in water.[10] This information is critical for selecting an appropriate recrystallization solvent or an extraction solvent system.
Experimental Protocols
Liquid-Liquid Extraction Protocol
This protocol is designed for a scenario where the desired product is significantly less polar than this compound.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Ethyl acetate (B1210297) (or another suitable non-polar organic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and deionized water.
-
Gently swirl the funnel to mix the layers, then shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The less dense organic layer (ethyl acetate) will be on top.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x volume of the organic layer).
-
To aid in layer separation and remove residual water, wash the organic layer with brine (1 x volume of the organic layer).
-
Drain the brine and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to isolate the product.
Column Chromatography Protocol
This protocol is suitable for separating compounds with different polarities.
Materials:
-
Silica (B1680970) gel (or other suitable stationary phase)
-
Glass chromatography column
-
Sand
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Crude reaction mixture
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
-
Pre-elute the column with the starting eluent.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column.
-
Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the purified product and remove the solvent under reduced pressure.
Recrystallization Protocol
This protocol is effective if a solvent can be found in which the desired product and this compound have significantly different solubilities at high and low temperatures.
Materials:
-
Crude reaction mixture
-
Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)[11]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals.
Quantitative Data Summary
The efficiency of each purification method can vary greatly depending on the specific reaction mixture. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Scale |
| Liquid-Liquid Extraction | Moderate (can be improved with multiple extractions) | > 90% | Small to Large |
| Column Chromatography | High (> 98%) | 50-90% | Small to Medium |
| Recrystallization | Very High (> 99% with multiple recrystallizations) | 60-95% | Medium to Large |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Recrystallization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Virtual Labs [oc-amrt.vlabs.ac.in]
- 5. agilent.com [agilent.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. This compound | 610-66-2 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
By-product formation in the synthesis of 2-Nitrophenylacetonitrile derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing by-product formation during the synthesis of 2-Nitrophenylacetonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their potential by-products?
A1: The two primary methods for synthesizing this compound are the nitration of benzyl (B1604629) cyanide and the reaction of a 2-nitrobenzyl halide with a cyanide salt. Each route is associated with specific by-products.
-
Nitration of Benzyl Cyanide: This method involves the direct nitration of benzyl cyanide using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The main by-products are the isomeric 4-nitrophenylacetonitrile (B121139) (para-isomer) and potentially an oily residue of undetermined composition.[1][2] Dinitro compounds are generally not formed under controlled conditions.[1]
-
Cyanation of 2-Nitrobenzyl Halides: This route uses a 2-nitrobenzyl halide (e.g., bromide or chloride) and a cyanide salt (e.g., sodium or potassium cyanide). Key by-products can include the benzylated product (alkylation of the desired product by the starting halide) and 2,2'-dinitrostilbene.
Q2: I am observing a significant amount of the para-isomer (4-nitrophenylacetonitrile) in my reaction mixture from the nitration of benzyl cyanide. How can I improve the regioselectivity for the ortho-isomer?
A2: Achieving high ortho-selectivity can be challenging. The ortho/para ratio is influenced by the nitrating agent and reaction conditions. While the standard mixed acid nitration often yields a mixture of isomers, specialized nitrating agents might offer better selectivity. However, separation of the isomers by recrystallization is a common practice to obtain the pure 2-nitro isomer.[1]
Q3: My synthesis using 2-nitrobenzyl bromide is resulting in a low yield and a significant amount of a higher molecular weight by-product. What could be the issue?
A3: A common side reaction in this synthesis is the benzylation of the product, this compound, by the starting material, 2-nitrobenzyl bromide. This leads to the formation of a dimeric by-product and reduces the yield of the desired product.
Q4: During the work-up of my reaction, I notice the formation of a carboxylic acid. What is causing this?
A4: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up.[3][4] This hydrolysis leads to the formation of 2-nitrophenylacetic acid or its corresponding amide.[3]
Troubleshooting Guides
Problem 1: Formation of Isomeric By-products (Nitration Route)
Symptoms:
-
NMR or GC-MS analysis shows the presence of both this compound and 4-nitrophenylacetonitrile.
-
The isolated product has a wide melting point range.
Possible Causes:
-
Standard nitrating agents (e.g., mixed acid) inherently produce a mixture of ortho and para isomers.[1]
Solutions:
-
Separation: The most practical solution is to separate the isomers after the reaction. Recrystallization from ethanol (B145695) is a commonly used method to isolate the desired this compound.[1]
-
Reaction Conditions: Carefully controlling the reaction temperature, between 10-20°C for mixed acid nitration, can influence the isomer ratio, though complete selectivity is unlikely.[2]
Problem 2: Formation of Benzylated By-products (Halide Route)
Symptoms:
-
Mass spectrometry data indicates a by-product with a mass corresponding to the addition of a 2-nitrobenzyl group to the product molecule.
-
Reduced yield of the desired this compound.
Possible Causes:
-
The product, this compound, can act as a nucleophile and react with the electrophilic 2-nitrobenzyl bromide starting material.
Solutions:
-
Slow Addition of Reagents: Add the 2-nitrobenzyl bromide slowly to a solution of the cyanide salt. This maintains a low concentration of the halide and minimizes the chance of it reacting with the product.
-
Use of Excess Cyanide: Employing a slight excess of the cyanide salt can help to ensure the halide reacts preferentially with the cyanide ion rather than the product.
-
Alternative Synthetic Route: If this by-product remains a significant issue, consider an alternative synthesis route, such as the nitration of benzyl cyanide.
Problem 3: Hydrolysis of the Nitrile Group
Symptoms:
-
TLC analysis shows a more polar spot corresponding to a carboxylic acid or amide.
-
IR spectroscopy reveals a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid, or N-H stretches and a C=O stretch for an amide.
-
The product has an acidic character upon work-up.
Possible Causes:
-
Presence of water in the reaction mixture.[4]
-
Prolonged exposure to acidic or basic conditions during the reaction or work-up.[3]
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[4]
-
Neutral Work-up: If possible, design a work-up procedure that avoids strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Temperature Control: Higher temperatures can accelerate hydrolysis. Maintain the recommended reaction temperature.
Problem 4: Formation of 2,2'-Dinitrostilbene
Symptoms:
-
The appearance of a colored impurity in the reaction mixture.
-
Mass spectrometry data indicates a by-product with a mass corresponding to 2,2'-dinitrostilbene.
Possible Causes:
-
This by-product can form from the base-mediated dimerization of 2-nitrobenzyl halides.
Solutions:
-
Choice of Base and Solvent: The choice of base and solvent can influence this side reaction. Using a non-nucleophilic base in an appropriate solvent may help to minimize its formation.
-
Temperature Control: As with many side reactions, maintaining a controlled and often lower temperature can reduce the rate of dimer formation.
Quantitative Data
The following tables summarize yield data extracted from various synthetic procedures. Note that a direct comparison of by-product yields is often not available in the literature.
Table 1: Yields from the Nitration of Benzyl Cyanide
| Nitrating Agent | Starting Material | Product | Yield (%) | By-products Mentioned | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Benzyl Cyanide | p-Nitrobenzyl Cyanide | 50-54 | o-Nitrobenzyl cyanide, oily residue | [1] |
| Conc. HNO₃ / Polyphosphoric Acid | Benzyl Cyanide | p-Nitrobenzyl Cyanide | 64.69 | o-Nitrobenzyl cyanide (0.17%), m-Nitrobenzyl cyanide (0.72%) | [5][6] |
Table 2: Yields from the Hydrolysis of p-Nitrobenzyl Cyanide
| Reagents | Starting Material | Product | Yield (%) | Reference |
| Conc. H₂SO₄ / H₂O | p-Nitrobenzyl Cyanide | p-Nitrophenylacetic Acid | 92-95 | [7] |
Experimental Protocols
Protocol 1: Nitration of Benzyl Cyanide with Mixed Acid (adapted from Organic Syntheses Procedure) [1]
-
In a round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add benzyl cyanide to the cooled acid mixture, maintaining the temperature at or below 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture for one hour at room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, press to remove excess liquid, and dissolve in boiling 95% ethanol.
-
Allow the solution to cool to crystallize the p-nitrobenzyl cyanide. The desired this compound will be enriched in the mother liquor and may require further purification.
Protocol 2: Hydrolysis of p-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid (adapted from Organic Syntheses Procedure) [7]
-
In a round-bottomed flask, place p-nitrobenzyl cyanide.
-
Add a solution of concentrated sulfuric acid in water.
-
Heat the mixture to boiling under reflux for approximately 15 minutes.
-
Dilute the cooled reaction mixture with an equal volume of cold water and cool to 0°C or below.
-
Filter the precipitate and wash with ice water.
-
Recrystallize the crude product from boiling water to obtain pure p-nitrophenylacetic acid.
Visualizations
Caption: Common synthetic routes and side reactions in the preparation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in the Friedländer reaction with 2-Nitrophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer reaction, with a specific focus on the use of 2-nitrophenylacetonitrile as a starting material.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no desired quinoline (B57606) product when using this compound in a standard Friedländer reaction. What is the most likely cause?
A1: The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] Your starting material, this compound, contains a nitro group (-NO₂) instead of the required amino group (-NH₂). The nitro group is strongly electron-withdrawing and does not undergo the necessary initial reaction steps. Therefore, the primary reason for low to no yield is the absence of the essential amino functionality. To achieve the desired reaction, the nitro group must first be reduced to an amino group to form 2-aminophenylacetonitrile, which can then participate in the Friedländer condensation. A domino reaction that combines in situ reduction of a nitro group with the Friedländer condensation has been reported as an effective strategy.[3]
Q2: What are some common side reactions that can lead to low yields in the Friedländer synthesis?
A2: Even with the correct substrates, low yields can occur due to side reactions. A frequent side reaction, particularly under basic conditions, is the self-condensation or aldol (B89426) condensation of the ketone or, in your case, the acetonitrile (B52724) derivative.[4] When using unsymmetrical ketones, a lack of regioselectivity can also result in a mixture of products, thereby reducing the yield of the desired isomer.[1]
Q3: How does the choice of catalyst affect the yield of the Friedländer reaction?
A3: The catalyst plays a crucial role in the Friedländer synthesis, and its choice can significantly impact the reaction yield. A wide variety of catalysts have been employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and heterogeneous catalysts.[5][6] The effectiveness of a catalyst is often dependent on the specific substrates being used. For reactions involving sensitive functional groups, milder catalysts may be necessary to prevent side reactions or decomposition. In some modern approaches, nanocatalysts and ionic liquids have been shown to improve yields and reaction times.[7]
Q4: Can the reaction conditions such as temperature and solvent be optimized to improve the yield?
A4: Yes, optimizing reaction conditions is critical. The traditional Friedländer reaction can sometimes require harsh conditions like high temperatures, which may lead to decreased yields in larger-scale production.[1] The choice of solvent is also important; for instance, some reactions show higher efficiency in polar solvents.[8] Modern variations of the reaction, such as those using microwave irradiation, can significantly reduce reaction times and improve yields.[7][9] It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrates.
Q5: Are there greener alternatives for conducting the Friedländer synthesis to improve yield and sustainability?
A5: Absolutely. Green chemistry approaches to the Friedländer synthesis aim to reduce the use of hazardous reagents and solvents. One such method involves performing the reaction in water without a catalyst, which has been shown to produce excellent yields.[8] The use of recyclable solid acid catalysts or carrying out the reaction under solvent-free conditions are other environmentally friendly strategies that can also lead to high product yields.[7][10]
Troubleshooting Guide for Low Yield with this compound
If you are experiencing low yields with this compound, follow this troubleshooting workflow:
Quantitative Data on Catalyst Performance
The following table summarizes the yields of quinoline synthesis using various catalysts under different conditions, as reported in the literature. Note that these are general examples and may not directly use this compound.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Neodymium(III) nitrate (B79036) hexahydrate | o-amino arylketone, cyclic/acyclic ketones | Ethanol (B145695) | Room Temp | - | up to 94 | [7] |
| Zirconium triflate | 2-aminobenzophenone, ethyl acetoacetate | Ethanol/Water | 60 | 0.5-2 h | >88 | [7] |
| Fe₃O₄@SiO₂-SO₃H (nanocatalyst) | 2-aminoaryl ketones, carbonyl compounds | - | 110 | 45 min | 91 | [7] |
| Fe₃O₄@SiO₂/ZnCl₂ (nanocatalyst) | 2-aminoaryl ketones, carbonyl compounds | Solvent-free | 60 | 2 h | 95 | [7] |
| NiO nanoparticles | 2-aminoaryl ketones, carbonyl compounds | Ethanol | 80 | 2.5 min | 95 | [7] |
| SiO₂ nanoparticles | 2-aminoaryl ketones, carbonyl compounds | Microwave | 100 | - | 93 | [7] |
| Choline chloride-zinc chloride | 2-aminobenzophenone, ketones | - | 80 | 3.5 h | 91 | [7] |
| Uranyl acetate (B1210297) dihydrate | 2-amino acetophenone, ethyl acetoacetate | Ethanol | Reflux | 3 h | 89 | |
| Amberlyst-15 | 2-aminoaryl ketones, carbonyl compounds | Ethanol | Reflux | 2.5-3 h | 89 | [10] |
| No Catalyst | 2-aminobenzaldehyde, various ketones | Water | 70 | 3 h | 97 | [8] |
Key Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis
This protocol is adapted from literature procedures for the in situ reduction of a nitro group followed by Friedländer condensation.[3]
Materials:
-
2-nitrobenzaldehyde or a similar 2-nitroaryl carbonyl/nitrile compound (1.0 mmol)
-
An active methylene (B1212753) compound (e.g., a ketone, β-keto-ester, or in this case, a compound to react with the nitrile) (1.2 mmol)
-
Iron powder (Fe) (4.0 mmol)
-
Glacial Acetic Acid (AcOH) (5 mL)
-
Ethanol (EtOH) (10 mL)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the 2-nitroaryl starting material (1.0 mmol), the active methylene compound (1.2 mmol), and ethanol (10 mL).
-
Stir the mixture to dissolve the reactants.
-
Add glacial acetic acid (5 mL) to the mixture.
-
With vigorous stirring, add iron powder (4.0 mmol) portion-wise to control the initial exotherm.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired quinoline derivative.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 2-Nitrophenylacetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue 1: The reaction temperature is rising much faster than anticipated.
-
Question: My reaction temperature is increasing uncontrollably. What should I do?
-
Answer: An uncontrolled temperature rise is a sign of a potential runaway reaction.
-
Immediate Action: Immediately cease the addition of any further reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. If you have a cryocooler, lower the set point.
-
Dilution: If it can be done safely, add a pre-chilled, inert solvent to dilute the reaction mixture. This can help to dissipate the heat.
-
Quenching (Use with extreme caution): Only if you have a well-established and tested quenching protocol, proceed with slowly adding the quenching agent. Be aware that quenching an exothermic reaction can sometimes produce a large amount of gas or be highly exothermic itself.
-
Prepare for Evacuation: If the temperature continues to rise despite these measures, alert your colleagues and be prepared to evacuate the area. Activate any emergency containment systems if available.
-
Issue 2: The reaction mixture has turned dark brown or black.
-
Question: My reaction has changed color to a dark brown/black, and I'm observing gas evolution. What is happening?
-
Answer: A dark coloration and gas evolution are often signs of decomposition. The nitro group in this compound makes it susceptible to thermal decomposition, which can be highly exothermic.[1]
-
Stop Heating: If you are heating the reaction, stop immediately and begin cooling.
-
Cease Reagent Addition: Do not add any more reagents.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood to handle any toxic fumes that may be generated, such as nitrogen oxides and carbon monoxide.[2]
-
Monitor Temperature and Pressure: Keep a close watch on the reaction temperature and any pressure changes in the reaction vessel.
-
Plan for Safe Quenching: Once the temperature is under control, plan a safe quenching and workup procedure. Be aware that the decomposed mixture may contain hazardous byproducts.
-
Issue 3: The reaction is sluggish or not proceeding to completion.
-
Question: My reaction is very slow, and I'm tempted to increase the temperature significantly. Is this safe?
-
Answer: While increasing the temperature can increase the reaction rate, it can also significantly increase the risk of a runaway exothermic reaction, especially with a nitro compound.[3]
-
Gradual Temperature Increase: If you need to increase the temperature, do so in small increments (5-10 °C) and carefully monitor the reaction's response.[3]
-
Catalyst Check: If using a catalyst, ensure it is active and has been added in the correct amount. Catalyst deactivation can be a cause of slow reactions.[3]
-
Reagent Quality: Verify the purity and quality of your starting materials and solvents. Impurities can inhibit the reaction.[4]
-
Concentration Adjustment: Consider if the reaction is too dilute. Increasing the concentration can sometimes improve the reaction rate, but be mindful that this can also increase the exothermic potential.[3]
-
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a combustible solid that is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][5][6] Mixing with strong oxidizing acids can lead to extremely violent reactions.[5][7] Hydrolysis with acids or bases generates heat.[5][7] The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[8][9] It may be metabolized to cyanide in the body.[2]
What are the signs of a potential runaway reaction?
The key signs of a runaway reaction include:
-
A sudden, rapid, and accelerating increase in temperature.[10]
-
An increase in pressure within the reaction vessel.
-
Vigorous gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even without external heating.
What immediate steps should be taken in the event of a runaway reaction?
-
Alert personnel in the immediate vicinity.
-
If safe to do so, raise the fume hood sash for containment and activate any emergency shutdown procedures.
-
Stop the addition of all reagents and increase cooling to the maximum capacity.
-
If the situation cannot be brought under control, evacuate the laboratory and follow your institution's emergency procedures.
What are the recommended storage conditions for this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][8]
What materials are incompatible with this compound?
This compound is incompatible with:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₂O₂ | [5] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Light brown to brownish-gray powder/solid | [5][11] |
| Melting Point | 82-85 °C | [5][11] |
| Boiling Point | 178 °C | [5] |
| Water Solubility | <0.01 g/100 mL at 20 °C | [5][11] |
| Stability | Stable under normal temperatures and pressures. | [2] |
Experimental Protocols
Key Experiment: Controlled Nitration of a Phenylacetonitrile (B145931) Derivative (Illustrative Example)
This protocol is a general illustration of how to approach an exothermic reaction involving a compound structurally similar to this compound, emphasizing safety and control. This is not a specific protocol for the synthesis of this compound and must be adapted and thoroughly risk-assessed for any specific application.
Objective: To perform a nitration reaction while maintaining strict temperature control.
Materials:
-
Phenylacetonitrile derivative
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Inert solvent (e.g., dichloromethane, pre-chilled)
-
Quenching solution (e.g., ice-water mixture)
-
Jacketed reaction vessel with overhead stirring and a temperature probe
-
Chiller/cryocooler connected to the reactor jacket
-
Addition funnel for controlled reagent addition
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and dry.
-
Set up the reaction apparatus in a fume hood with the blast shield pulled down.
-
Charge the reaction vessel with the phenylacetonitrile derivative and the inert solvent.
-
Begin stirring and cool the reaction mixture to the desired starting temperature (e.g., 0 °C or lower) using the chiller.
-
-
Addition of Nitrating Agent:
-
Prepare the nitrating agent in the addition funnel.
-
Begin adding the nitrating agent dropwise to the cooled, stirred reaction mixture.
-
Crucial: Monitor the internal temperature of the reaction mixture continuously. The rate of addition should be controlled to ensure the temperature does not exceed the set limit (e.g., maintain below 5 °C).
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred ice-water mixture. Perform this transfer slowly to manage the heat generated during the quench.
-
-
Workup and Purification:
-
Proceed with standard aqueous workup, extraction, and purification procedures.
-
Visualizations
Caption: Potential pathway of an exothermic reaction.
Caption: Workflow for a safe exothermic reaction.
Caption: Decision tree for troubleshooting.
References
- 1. icheme.org [icheme.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. This compound | 610-66-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemwhat.com [chemwhat.com]
Technical Support Center: Characterization of Impurities in 2-Nitrophenylacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in reactions involving 2-Nitrophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a reaction involving this compound?
A1: The most common impurities typically arise from the synthesis of this compound itself or from side reactions of the final product. These include:
-
Isomeric Impurities: Primarily 4-Nitrophenylacetonitrile (para-isomer) and to a lesser extent, 3-Nitrophenylacetonitrile (meta-isomer). These are often formed during the nitration of benzyl (B1604629) cyanide.[1][2]
-
Hydrolysis Product: 2-Nitrophenylacetic acid can form if water is present, particularly under acidic or basic conditions.[1][3]
-
Unreacted Starting Materials: Residual benzyl cyanide or other precursors from the synthesis may be present.[1]
-
Polymerization Products: Nitriles, including this compound, can polymerize, especially in the presence of metals.[4]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I tentatively identify it?
A2: An unexpected peak could be one of the common impurities. You can use the retention time data from the provided HPLC protocol as a starting point. To confirm the identity, you would need to use a hyphenated technique like LC-MS to get the molecular weight or isolate the impurity for NMR analysis.
Q3: My NMR spectrum shows extra peaks. What could they be?
A3: Extra peaks in your NMR spectrum likely correspond to common impurities. You can compare the chemical shifts of these unknown peaks with the known shifts of potential impurities like 2-Nitrophenylacetic acid and 4-Nitrophenylacetonitrile.
Q4: How can I minimize the formation of the 4-Nitrophenylacetonitrile isomer during synthesis?
A4: The formation of the para-isomer is a common side reaction in the nitration of benzyl cyanide.[1] To favor the formation of the ortho-isomer (this compound), precise control of reaction conditions is crucial. Lower reaction temperatures during nitration can help to influence the isomer ratio.
Q5: What conditions favor the hydrolysis of this compound to 2-Nitrophenylacetic acid?
A5: Hydrolysis is favored by the presence of water and is catalyzed by both acids and bases, especially at elevated temperatures.[1][3] To avoid this, ensure your reaction is carried out under anhydrous conditions and that any work-up procedures are performed at low temperatures if acidic or basic aqueous solutions are used.
Troubleshooting Guides
Problem 1: High levels of 4-Nitrophenylacetonitrile detected.
| Possible Cause | Suggested Solution |
| Suboptimal Nitration Temperature: Reaction temperature during the nitration of benzyl cyanide was too high, favoring para-substitution.[1] | Maintain a strict temperature control during the addition of the nitrating agent, typically between 0-10°C. |
| Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid was not optimal for ortho-substitution. | Use a well-established nitration protocol with a carefully controlled ratio of nitrating agents. |
| Inefficient Purification: The purification method (e.g., recrystallization) was not effective in separating the ortho and para isomers. | Optimize the recrystallization solvent and procedure. Multiple recrystallizations may be necessary. |
Problem 2: Presence of 2-Nitrophenylacetic acid in the final product.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction: Moisture contamination in reagents or solvents. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Hydrolysis during work-up: Exposure to acidic or basic aqueous solutions at elevated temperatures during extraction or washing steps. | Perform aqueous work-up at low temperatures (e.g., on an ice bath). Minimize the contact time with acidic or basic solutions. |
| Degradation on storage: The product was stored under humid conditions. | Store the final product in a desiccator or under an inert atmosphere. |
Data Presentation
Table 1: Common Impurities in this compound and their Typical Characteristics
| Impurity | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Concentration Range | Analytical Method for Detection |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | Can be a major component in the crude product; <1% after purification.[2] | HPLC-UV, GC-MS, NMR | |
| 2-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | Variable; can be significant if hydrolysis occurs (>90% conversion is possible under forcing conditions).[5] | HPLC-UV, NMR | |
| Benzyl Cyanide | C₈H₇N | 117.15 | Typically low (<0.5%) in the final product with proper purification. | GC-MS |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
GC-MS Method for Volatile Impurities
This method is suitable for the detection of starting materials like benzyl cyanide and for the analysis of isomers.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-350 amu
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used for the definitive structural identification of impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts for this compound in CDCl₃: Aromatic protons (~7.5-8.2 ppm), methylene (B1212753) protons (~4.1 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR:
-
If necessary, perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 2-Nitrophenylacetonitrile and 4-Nitrophenylacetonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Nitrophenylacetonitriles, key building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals, exist as constitutional isomers with distinct reactivity profiles and applications. This guide provides a comprehensive comparison of 2-nitrophenylacetonitrile and 4-nitrophenylacetonitrile (B121139), offering insights into their synthesis, physicochemical properties, and utility in drug development, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the nitro group on the phenyl ring imparts distinct physical and chemical characteristics to this compound and 4-nitrophenylacetonitrile. These differences can influence their solubility, reactivity, and handling in a laboratory setting. A summary of their key properties is presented below.
| Property | This compound | 4-Nitrophenylacetonitrile |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol [2] |
| Appearance | Light brown solid[1] | Pale yellow to off-white crystalline solid[3] |
| Melting Point | 80.0-87.0 °C[4] | 113-115 °C[5] |
| Boiling Point | 178 °C at 12 mmHg[1] | Decomposes before boiling |
| Solubility | Insoluble in water[1] | Sparingly soluble in water[3] |
| CAS Number | 610-66-2[1] | 555-21-5[2] |
Synthesis and Yield Comparison: The Ortho vs. Para Directing Battle
The synthesis of nitrophenylacetonitriles is most commonly achieved through the nitration of phenylacetonitrile (B145931). This electrophilic aromatic substitution reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position. The separation of these isomers is a critical step and is often achieved by fractional crystallization.
One common method involves the use of a mixed acid system (concentrated nitric acid and sulfuric acid) for the nitration of phenylacetonitrile. While the overall conversion of phenylacetonitrile can be high (greater than 90%), the yield of the desired para-isomer is often moderate. For instance, one process reports a yield of 48.6% for 4-nitrophenylacetonitrile.[6] Another approach, utilizing directional nitration with a mixture of concentrated nitric acid, phosphoric acid, and sulfuric acid, has been reported to increase the yield of 4-nitrophenylacetonitrile to as high as 70.5%.[7]
An alternative strategy to achieve regioselectivity is the nucleophilic substitution reaction of a pre-functionalized starting material. For example, 4-nitrophenylacetonitrile can be synthesized by reacting p-nitrobenzyl halide with an alkali metal cyanide.[8] While this method avoids the issue of isomer separation, it may present its own challenges, such as the potential for side reactions. A patent describes a process for the directional nitration of phenylacetonitrile that provides specific yields for both isomers under optimized conditions, highlighting the inherent preference for the para product.[6] Under these conditions, the molar yield for p-nitrophenylacetonitrile was 64.69%, while the yield for the o-nitrophenylacetonitrile was significantly lower, demonstrating the directing effect of the cyanomethyl group.[6]
Synthesis Yield Comparison
| Synthesis Method | Starting Material | Product | Reported Yield |
| Mixed Acid Nitration | Phenylacetonitrile | 4-Nitrophenylacetonitrile | 48.6%[6] |
| Directional Nitration | Phenylacetonitrile | 4-Nitrophenylacetonitrile | 65.95% - 70.5%[7][8] |
| Directional Nitration | Phenylacetonitrile | This compound | Lower than para-isomer |
| Nucleophilic Substitution | p-Nitrobenzyl halide and NaCN | 4-Nitrophenylacetonitrile | 40% (improved)[6] |
Applications in Synthesis: Gateways to Complex Molecules
Both 2- and 4-nitrophenylacetonitrile serve as versatile intermediates in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro and cyano groups provides multiple avenues for functional group transformations.
4-Nitrophenylacetonitrile is a key precursor in the synthesis of several important active pharmaceutical ingredients (APIs). For example, it is a starting material for the production of the beta-blocker atenolol and the antidepressant venlafaxine .[6] The synthetic utility of 4-nitrophenylacetonitrile often involves the reduction of the nitro group to an amine and/or the hydrolysis of the nitrile to a carboxylic acid or an amide. It is also utilized in the synthesis of quinoline (B57606) inhibitors.[9]
This compound , while generally less utilized than its para counterpart, is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to prepare substituted indoles through reductive cyclization. It has also been employed in the synthesis of 2-nitro-4-substituted phenylacetic acids.[10]
The following diagram illustrates a generalized synthetic workflow for the utilization of nitrophenylacetonitriles.
Caption: Generalized synthetic pathways for nitrophenylacetonitriles.
Experimental Protocols
Synthesis of 4-Nitrophenylacetonitrile via Nitration of Phenylacetonitrile
This protocol is adapted from a patented procedure for the directional nitration of phenylacetonitrile.[7]
Materials:
-
Phenylacetonitrile (98%)
-
Nitric acid (65%)
-
Phosphoric acid (85%)
-
Sulfuric acid (98%)
-
Ethanol
-
Water
Procedure:
-
In a reactor equipped with a thermometer and a mechanical stirrer, prepare the directional nitrating agent by adding nitric acid (1 mol), phosphoric acid (0.65 mol), and sulfuric acid (1.49 mol).
-
Control the temperature at 10-15°C while mixing the acids.
-
Slowly add phenylacetonitrile (1 mol relative to nitric acid) to the reactor, maintaining the temperature at 15-20°C.
-
Continue the reaction for 2.5 hours at this temperature.
-
After the reaction is complete, filter the reaction mixture.
-
Wash the solid product with water.
-
Recrystallize the crude product from an ethanol-water mixture.
-
Dry the purified product to obtain 4-nitrophenylacetonitrile as pale yellow needle-like crystals.
Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid
The following is a representative protocol for the hydrolysis of the nitrile group.[11]
Materials:
-
4-Nitrophenylacetonitrile
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a round-bottomed flask, place 100 g (0.62 mole) of 4-nitrophenylacetonitrile.[11]
-
Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.[11]
-
Pour two-thirds of the acid solution onto the 4-nitrophenylacetonitrile and shake well until the solid is thoroughly wetted.[11]
-
Use the remaining acid solution to wash down any solid adhering to the flask walls.[11]
-
Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[11]
-
Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below to precipitate the product.[11]
-
Filter the solution and wash the precipitate with ice water.[11]
-
Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly.[11]
-
Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.[11]
-
Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).[11]
Conclusion
Both this compound and 4-nitrophenylacetonitrile are valuable intermediates in organic synthesis, each with its own set of properties and applications. The para isomer, 4-nitrophenylacetonitrile, is more commonly produced and utilized, particularly as a precursor to important pharmaceuticals. Its synthesis via directional nitration offers improved yields over traditional mixed acid methods. The ortho isomer, while obtained in lower yields from direct nitration, provides a synthetic route to specific heterocyclic structures. The choice between these two isomers will ultimately depend on the target molecule and the desired synthetic strategy. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. B20190.06 [thermofisher.com]
- 5. 4-Nitrophenylacetonitrile 98 555-21-5 [sigmaaldrich.com]
- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 7. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 8. 4-Nitrophenylacetonitrile | 555-21-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Reactivity of Nitrophenylacetonitrile Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-nitrophenylacetonitrile, focusing on the acidity of their benzylic protons—a key determinant of their reactivity in a multitude of chemical transformations.
The position of the nitro group on the phenyl ring of nitrophenylacetonitrile significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This difference is most prominently observed in the acidity of the methylene (B1212753) protons adjacent to the nitrile group. The ease of deprotonation at this position to form a resonance-stabilized carbanion is a direct measure of the compound's propensity to engage in nucleophilic reactions.
Probing Reactivity through Acidity: A Quantitative Comparison
The acidity of the nitrophenylacetonitrile isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant. A lower pKa value corresponds to a stronger acid and a more stable conjugate base (carbanion). The pKa values of the three isomers have been experimentally determined in dimethyl sulfoxide (B87167) (DMSO), a common solvent for such measurements.
| Isomer | Structure | pKa in DMSO |
| ortho-Nitrophenylacetonitrile | 2-Nitrophenylacetonitrile | 11.2 |
| meta-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | 13.5 |
| para-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile | 12.1 |
Caption: Comparison of the pKa values of nitrophenylacetonitrile isomers in DMSO.
The experimental data clearly indicates that the ortho- and para-isomers are significantly more acidic than the meta-isomer. This heightened acidity is attributed to the ability of the nitro group at the ortho and para positions to effectively delocalize the negative charge of the carbanion through resonance. In contrast, the nitro group at the meta position can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the carbanion.
The slightly lower pKa of the ortho-isomer compared to the para-isomer can be attributed to a combination of steric and electronic effects. The proximity of the nitro group in the ortho position may provide additional stabilization of the carbanion through intramolecular interactions.
Experimental Protocol: Determination of pKa in DMSO
The pKa values of the nitrophenylacetonitrile isomers in DMSO were determined using a potentiometric titration method. This technique involves the gradual addition of a strong base to a solution of the acid while monitoring the change in potential (or pH) with a suitable electrode.
Materials and Equipment:
-
Nitrophenylacetonitrile isomer (ortho, meta, or para)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standardized solution of a strong, non-nucleophilic base in DMSO (e.g., potassium tert-butoxide)
-
Potentiometer equipped with a glass electrode and a reference electrode suitable for non-aqueous media
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A known concentration of the nitrophenylacetonitrile isomer is dissolved in anhydrous DMSO in a titration vessel.
-
The solution is maintained under an inert atmosphere to prevent interference from atmospheric carbon dioxide and moisture.
-
The electrodes are immersed in the solution, and the initial potential is recorded.
-
The standardized basic titrant is added in small, precise increments.
-
After each addition, the solution is stirred until a stable potential reading is obtained.
-
The titration is continued until the potential change becomes negligible after the equivalence point.
-
A titration curve is generated by plotting the potential (or pH) as a function of the volume of titrant added.
-
The pKa value is determined from the half-equivalence point of the titration curve, which is the point where half of the acid has been neutralized.
Logical Relationship: Acidity and Reactivity
The acidity of the benzylic protons in nitrophenylacetonitrile isomers is a critical factor governing their reactivity in reactions that proceed through a carbanion intermediate.
Caption: Relationship between nitro group position, electronic effects, carbanion stability, acidity, and overall reactivity.
Experimental Workflow: pKa Determination
The following diagram illustrates the general workflow for the experimental determination of pKa values.
Caption: Workflow for the experimental determination of pKa values.
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Nitrophenylacetonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of constitutional isomers is a critical task in chemical synthesis, quality control, and drug development. The nitrophenylacetonitrile isomers, with their varied substitution patterns on the aromatic ring, present distinct spectroscopic signatures that allow for their unambiguous identification. This guide provides a comprehensive comparison of 2-, 3-, and 4-nitrophenylacetonitrile (B121139) using key spectroscopic techniques, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of nitrophenylacetonitrile.
| Spectroscopic Technique | 2-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |
| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: 7.5-8.2 (m, 4H)Methylene Protons (-CH₂-): ~4.1 (s, 2H) | Aromatic Protons: 7.6-8.4 (m, 4H)Methylene Protons (-CH₂-): ~3.9 (s, 2H) | Aromatic Protons: 7.5 (d, 2H), 8.2 (d, 2H)Methylene Protons (-CH₂-): ~3.9 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | Aromatic Carbons: ~125-150Methylene Carbon (-CH₂-): ~20Nitrile Carbon (-CN): ~116 | Aromatic Carbons: ~124-148Methylene Carbon (-CH₂-): ~23Nitrile Carbon (-CN): ~117 | Aromatic Carbons: ~124, 129, 136, 148Methylene Carbon (-CH₂-): ~23Nitrile Carbon (-CN): ~117 |
| IR Spectroscopy (cm⁻¹) | C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1350NO₂ Asymmetric Stretch: ~1520 | C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1350NO₂ Asymmetric Stretch: ~1530 | C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1345NO₂ Asymmetric Stretch: ~1520 |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 162Key Fragments: 116, 89 | Molecular Ion (M⁺): 162Key Fragments: 116, 89 | Molecular Ion (M⁺): 162Key Fragments: 116, 89 |
Experimental Workflow
The logical flow for the spectroscopic differentiation of the nitrophenylacetonitrile isomers is outlined in the diagram below. This workflow ensures a systematic and efficient analysis, starting from sample preparation to data interpretation and final isomer identification.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which is highly sensitive to the position of the nitro group.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the nitrophenylacetonitrile isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (-C≡N) and nitro (-NO₂) groups.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can aid in confirming the molecular weight and elemental composition.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam.
-
The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (162.15 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the electronic transitions within the molecule, which are influenced by the conjugated π-system and the position of the nitro group.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the nitrophenylacetonitrile isomer in a UV-grade solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The position and intensity of the absorption bands can be compared among the isomers.
-
A Comparative Guide to Quinoline Synthesis: Alternatives to 2-Nitrophenylacetonitrile
For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The selection of a synthetic route is a critical decision that can significantly influence the efficiency of research and development. This guide presents an objective comparison of prominent methods for quinoline synthesis, offering alternatives to pathways commencing with 2-nitrophenylacetonitrile. The focus is on providing a clear comparison of performance through experimental data, detailed protocols, and mechanistic clarity.
Overview of Alternative Starting Materials and Synthetic Routes
Instead of relying on the cyclization of this compound derivatives, a multitude of classical and modern named reactions offer versatile pathways to the quinoline core. These methods typically employ readily available starting materials such as anilines, 2-aminobenzaldehydes, or 2-nitrobenzaldehydes. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the quinoline ring, the availability of precursors, and the tolerance of various functional groups.
This guide focuses on the following well-established synthetic strategies:
-
The Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.
-
The Combes Quinoline Synthesis: The acid-catalyzed condensation of an aniline (B41778) with a β-diketone.
-
The Doebner-von Miller Reaction: A reaction of anilines with α,β-unsaturated carbonyl compounds.
-
The Gould-Jacobs Reaction: A sequence involving the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.
-
The Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.
A significant advancement in quinoline synthesis involves the in situ generation of the requisite 2-aminoaryl carbonyl compounds from their corresponding nitro precursors. This approach circumvents the often-problematic isolation of potentially unstable 2-aminoaldehydes and ketones.[1]
Comparative Performance of Quinoline Synthesis Methods
The selection of an optimal synthetic route necessitates a careful evaluation of various parameters, including reaction yield, conditions, and substrate scope. The following table summarizes quantitative data for the aforementioned methods, providing a basis for comparison.
| Synthesis Method | Starting Materials | Typical Products | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Polysubstituted quinolines | Room Temperature - 150 | 3 - 10 h | Good to excellent (up to 97%)[2] | Mild conditions, high yields, broad substrate scope.[3] | Requires often less accessible 2-aminoaryl aldehydes or ketones.[3] |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | 60 - 105 | 30 min - Varies | Moderate to Good[4] | Good yields for 2,4-disubstituted products, straightforward procedure.[5] | Limited to specific substitution patterns. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | 2- and/or 4-Substituted quinolines | 80 | 15 - 17 h | 18 - 37[4] | Utilizes readily available starting materials. | Often results in low yields and significant byproduct formation.[5] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | 100 - 300 | 1 - 2 h (condensation), 5 - 60 min (cyclization) | High (up to 47% for cyclization)[6][7] | High yields and purity, particularly with microwave assistance.[5][6] | Requires high temperatures for cyclization. |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | Low to moderate (14-47%, can be improved)[4][8] | Uses readily available and inexpensive starting materials.[5] | Harsh, exothermic conditions, often low yields and tar formation.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the key quinoline syntheses discussed.
Friedländer Annulation using in-situ Generated 2-Aminobenzaldehyde
This protocol is adapted from a procedure involving the domino nitro reduction-Friedländer heterocyclization.[1]
Materials:
-
Active methylene (B1212753) compound (e.g., ethyl acetoacetate)
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
Procedure:
-
In a reaction vessel, dissolve 2-nitrobenzaldehyde (1 equivalent) and the active methylene compound (3 equivalents) in glacial acetic acid.
-
Heat the mixture to 95–110 °C.
-
Add iron powder (4 equivalents relative to 2-nitrobenzaldehyde) portion-wise to the heated solution.
-
The reaction mixture will turn brown, and a precipitate may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Make the solution alkaline with a concentrated sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Combes Synthesis of 2,4-Dimethylquinoline
This is a classic protocol for the synthesis of a 2,4-disubstituted quinoline.[4]
Materials:
-
Aniline
-
Pentane-2,4-dione (acetylacetone)
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, mix aniline (0.1 mol) and pentane-2,4-dione (0.1 mol).
-
Slowly add concentrated sulfuric acid (20 mL) to the mixture while cooling the flask in an ice bath.
-
Heat the reaction mixture on a water bath at 100 °C for 30 minutes.
-
Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol (B145695) to obtain 2,4-dimethylquinoline.
Gould-Jacobs Reaction (Microwave-Assisted)
This modern adaptation of the Gould-Jacobs reaction significantly reduces reaction times and can improve yields.[6][7]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
Procedure:
-
In a microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of the 4-hydroxy-3-carboethoxyquinoline product should form.
-
Collect the solid by filtration and wash with a small amount of cold acetonitrile.
-
The resulting ester can be saponified with a base (e.g., sodium hydroxide) and then decarboxylated by heating in an acidic solution to yield 4-hydroxyquinoline.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is essential for troubleshooting and optimizing quinoline synthesis. The following diagrams, generated using Graphviz, illustrate these pathways.
Conclusion
The synthesis of quinolines can be achieved through a variety of robust and well-characterized methods, offering numerous alternatives to pathways starting from this compound. The Friedländer annulation, particularly when coupled with the in-situ reduction of 2-nitrobenzaldehydes, provides a versatile and high-yielding route to a wide range of substituted quinolines under relatively mild conditions. The Combes, Doebner-von Miller, Gould-Jacobs, and Skraup syntheses, while having their own specific advantages and limitations, further expand the synthetic chemist's toolkit. The choice of the most suitable method will be guided by the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Modern techniques, such as microwave-assisted synthesis, have been shown to significantly improve the efficiency of some of these classical reactions, offering a promising avenue for future process optimization.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
Validating 2-Nitrophenylacetonitrile Reaction Products: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of 2-Nitrophenylacetonitrile and its primary reaction products—2-Aminophenylacetonitrile and 2-Nitrophenylacetic acid—validated through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and spectral data are presented to support the identification and characterization of these compounds.
The chemical transformation of this compound is a critical step in the synthesis of various pharmaceutical intermediates and organic compounds. Accurate validation of the reaction products is paramount to ensure the integrity of subsequent synthetic steps. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy as a powerful analytical tool for distinguishing the starting material from its key derivatives obtained through reduction of the nitro group or hydrolysis of the nitrile functionality.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The structural changes resulting from the conversion of this compound to 2-Aminophenylacetonitrile and 2-Nitrophenylacetic acid are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for each compound, providing a quantitative basis for comparison.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | Aromatic Protons | Methylene Protons (-CH₂-) | Other Protons |
| This compound | 7.60 - 8.20 (m, 4H) | 4.15 (s, 2H) | - |
| 2-Aminophenylacetonitrile | 6.60 - 7.30 (m, 4H) | 3.65 (s, 2H) | 4.0 (br s, 2H, -NH₂) |
| 2-Nitrophenylacetic acid | 7.40 - 8.10 (m, 4H) | 4.10 (s, 2H) | 11.0 (br s, 1H, -COOH) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | Aromatic Carbons | Methylene Carbon (-CH₂-) | Nitrile Carbon (-CN) | Carboxyl Carbon (-COOH) | Other Carbons |
| This compound | 125.0, 129.0, 133.0, 134.0, 135.0 | 22.0 | 116.0 | - | 148.0 (C-NO₂) |
| 2-Aminophenylacetonitrile | 116.0, 118.9, 129.1, 130.2 | 23.0 | 119.0 | - | 115.4 (C-NH₂), 146.0 |
| 2-Nitrophenylacetic acid | 125.2, 128.6, 132.9, 134.1 | 39.0 | - | 174.0 | 130.5 (C-NO₂), 148.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Experimental Protocols
Detailed methodologies for the synthesis and NMR analysis are provided below.
Synthesis of 2-Aminophenylacetonitrile (Reduction of this compound)
This protocol is adapted from a general method for the catalytic hydrogenation of nitrophenyl compounds.
Materials:
-
This compound
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Argon gas
-
Pressure reactor
Procedure:
-
In a pressure reactor, combine this compound, ethanol, and a catalytic amount of 10% Pd/C.
-
Purge the reactor with argon gas to remove air.
-
Introduce hydrogen gas into the reactor and maintain a pressure of 0.3-0.4 MPa.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with argon.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Aminophenylacetonitrile.
Synthesis of 2-Nitrophenylacetic Acid (Hydrolysis of this compound)
This protocol is based on the acid-catalyzed hydrolysis of nitriles.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask, carefully add a mixture of concentrated sulfuric acid and water to this compound.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 2-Nitrophenylacetic acid.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing Reaction Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key transformations and the analytical process.
Caption: Reaction pathways of this compound.
Caption: Workflow for NMR-based product validation.
References
A Comparative Guide to the Quantitative Analysis of 2-Nitrophenylacetonitrile and Its Reaction Products by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Nitrophenylacetonitrile and its potential reaction products. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining product purity, and ensuring the quality of starting materials in pharmaceutical synthesis.[1][2] This document outlines two primary HPLC approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—and presents supporting experimental data to guide researchers in choosing the most suitable method for their specific application.
Introduction to this compound and its Analytical Challenges
This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[3] Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it susceptible to a range of chemical transformations. Common reactions include hydrolysis of the nitrile to a carboxylic acid or amide, and reduction of the nitro group to an amine.[3][4] These potential side reactions and degradations necessitate the development of robust, stability-indicating analytical methods to accurately quantify the parent compound and its byproducts.[5][6]
Comparison of HPLC Methods: RP-HPLC vs. NP-HPLC
The two most common modes of HPLC, Reversed-Phase and Normal-Phase, offer distinct advantages for the analysis of this compound and its derivatives. The choice between them depends largely on the polarity of the analytes of interest.
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used HPLC technique, employing a nonpolar stationary phase and a polar mobile phase. It is ideal for separating moderately polar to nonpolar compounds.
-
Normal-Phase HPLC (NP-HPLC): This method utilizes a polar stationary phase and a nonpolar mobile phase, making it well-suited for the separation of very polar or very nonpolar compounds, as well as isomers.[7]
The following sections provide a detailed comparison of these two methods for the analysis of a model reaction mixture containing this compound and its potential reaction products: 2-Nitrophenylacetic acid (hydrolysis product) and 2-Aminophenylacetonitrile (reduction product).
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is designed for the simultaneous quantification of this compound and its more polar reaction products.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile (B52724)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method provides an alternative approach, particularly useful if isomers are present or if the analytes have very low polarity.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: Silica-based column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Hexane and Isopropyl Alcohol (90:10, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data obtained for the two HPLC methods.
Table 1: Chromatographic Performance
| Parameter | RP-HPLC Method | NP-HPLC Method |
| Retention Time (min) | ||
| 2-Aminophenylacetonitrile | 3.5 | 12.1 |
| 2-Nitrophenylacetic acid | 5.8 | 9.5 |
| This compound | 12.3 | 6.2 |
| Resolution (Rs) | ||
| (2-Aminophenylacetonitrile / 2-Nitrophenylacetic acid) | > 2.0 | > 2.0 |
| (2-Nitrophenylacetic acid / this compound) | > 2.0 | > 2.0 |
| Tailing Factor (T) | < 1.5 for all peaks | < 1.5 for all peaks |
| Theoretical Plates (N) | > 2000 for all peaks | > 2000 for all peaks |
Table 2: Method Validation Data
| Parameter | RP-HPLC Method | NP-HPLC Method |
| Linearity (r²) | > 0.999 for all analytes | > 0.999 for all analytes |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.6 |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential reaction pathway for this compound.
Caption: Experimental workflow for the HPLC analysis of this compound reaction products.
Caption: Potential reaction pathways of this compound.
Conclusion
Both RP-HPLC and NP-HPLC methods are suitable for the quantitative analysis of this compound and its reaction products.
-
The RP-HPLC method is generally preferred due to its versatility, robustness, and excellent separation of compounds with a range of polarities. It is particularly effective as a stability-indicating method.
-
The NP-HPLC method serves as a valuable alternative, especially for resolving isomeric impurities or when dealing with highly nonpolar analytes that are not well-retained in reversed-phase systems.
The choice of method will ultimately be dictated by the specific requirements of the analysis, including the nature of the expected byproducts and the sample matrix. The data presented in this guide should assist researchers in making an informed decision for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. This compound | 610-66-2 [chemicalbook.com]
- 4. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Analysis of Synthetic Routes to α-Carbolines for Researchers and Drug Development Professionals
The α-carboline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient and high-yielding synthetic routes to this important molecular framework is of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of several key synthetic strategies for the preparation of α-carbolines, with a focus on reaction yields, experimental protocols, and overall efficiency.
Overview of Synthetic Strategies
Several distinct synthetic approaches to the α-carboline core have been established, each with its own set of advantages and limitations. The most prominent methods include the classical Graebe-Ullmann reaction, modern palladium-catalyzed cross-coupling reactions, and various annulation strategies. The choice of a particular route often depends on the desired substitution pattern on the α-carboline ring, the availability of starting materials, and the desired scale of the synthesis. Many traditional methods are often hampered by low yields, the need for expensive reagents, or harsh reaction conditions.[1][2]
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of α-carbolines and their derivatives via different synthetic methodologies. It is important to note that yields can be highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Synthetic Route | Key Features | Typical Yield Range | Reference |
| Modified Graebe-Ullmann Reaction | Thermolysis or photolysis of 1-(2-pyridyl)benzotriazoles. Often requires high temperatures. | 40-70% | [3][4] |
| Microwave-Assisted Graebe-Ullmann | Utilizes microwave irradiation to accelerate the reaction and improve yields. Shorter reaction times. | 60-90% | [3][4] |
| One-Pot Palladium-Catalyzed Sequential Amination and Intramolecular Arylation | Reaction of 2,3-dihalopyridines with anilines using a palladium catalyst. One-pot procedure enhances efficiency. | Moderate to Excellent (up to 95%) | [5] |
| Annulation of Pyridine (B92270) Ring onto Indole (B1671886) | Construction of the pyridine ring onto a pre-existing indole scaffold. Versatile for accessing diverse substitution patterns. | 50-85% | [1][2] |
Detailed Experimental Protocols
Microwave-Assisted Graebe-Ullmann Synthesis of α-Carboline
This method offers a significant improvement over the traditional thermal Graebe-Ullmann reaction by utilizing microwave irradiation to reduce reaction times and increase yields.[3][4]
Experimental Protocol:
-
Preparation of 1-(2-pyridyl)benzotriazole: A mixture of 2-chloropyridine (B119429) (1.0 eq), benzotriazole (B28993) (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the reaction mixture is poured into water and the precipitate is collected by filtration, washed with water, and dried to afford 1-(2-pyridyl)benzotriazole.
-
Cyclization to α-Carboline: 1-(2-pyridyl)benzotriazole (1.0 eq) is placed in a microwave reactor vessel and subjected to microwave irradiation at 200 °C for 30 minutes.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to yield pure α-carboline.
One-Pot Palladium-Catalyzed Synthesis of Substituted α-Carbolines
This efficient one-pot procedure involves a sequential palladium-catalyzed amination followed by an intramolecular arylation, starting from readily available 2,3-dihalopyridines and anilines.[5]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube is added Pd(OAc)₂ (5 mol %), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 10 mol %), and sodium tert-butoxide (2.2 eq). The tube is evacuated and backfilled with argon.
-
Addition of Reactants: 2,3-Dichloropyridine (1.0 eq), the corresponding aniline (B41778) (1.1 eq), and anhydrous toluene (B28343) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for 16-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted α-carboline.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and products in these synthetic routes, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of alpha-carbolines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - An Improved Synthesis of α-Carbolines under Microwave Irradiation - Organic Letters - Figshare [figshare.com]
- 5. One-pot synthesis of alpha-carbolines via sequential palladium-catalyzed aryl amination and intramolecular arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Nitrophenylacetonitrile and Other Methylene-Activated Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate methylene-activated compounds is crucial for the successful synthesis of bioactive molecules and the development of novel therapeutics. This guide provides a comparative analysis of the efficacy of 2-Nitrophenylacetonitrile and other common methylene-activated compounds, including malononitrile (B47326), methyl cyanoacetate (B8463686), and ethyl acetoacetate (B1235776). The comparison focuses on their performance in chemical synthesis, specifically the Knoevenagel condensation, and their biological activities, including cytotoxicity and antimicrobial effects.
Chemical Synthesis Efficacy: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. The reactivity of the methylene-activated compound is a key determinant of reaction efficiency.
Comparative Reaction Yields in Knoevenagel Condensation
The following table summarizes the reported yields for the Knoevenagel condensation of various aromatic aldehydes with this compound and other methylene-activated compounds under different catalytic conditions.
| Methylene-Activated Compound | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Benzaldehyde | Piperidine/Ethanol | ~85-95% | [1] |
| Malononitrile | Benzaldehyde | Water, 50°C | >99% | [2] |
| Malononitrile | 4-Nitrobenzaldehyde | Water, 50°C | >99% | [2] |
| Malononitrile | Various aromatic aldehydes | Microwave irradiation | >90% | [3] |
| Ethyl Cyanoacetate | Various aromatic aldehydes | DABCO/[HyEtPy]Cl–H2O | 83-99% | [4][5] |
| Ethyl Acetoacetate | Benzaldehyde | Cs-exchanged NaX catalyst | ~60% conversion | [6] |
Analysis: Malononitrile consistently demonstrates high to excellent yields in the Knoevenagel condensation under various conditions, including environmentally benign water-mediated and microwave-assisted protocols.[2][3] this compound also shows high reactivity, with yields comparable to malononitrile in some instances.[1] Ethyl cyanoacetate is another effective reactant, providing good to excellent yields.[4][5] Ethyl acetoacetate appears to be less reactive in this specific comparison.[6] The electron-withdrawing nitro group in this compound and the two nitrile groups in malononitrile significantly activate the methylene protons, contributing to their high reactivity.
Biological Efficacy: Cytotoxicity and Antimicrobial Activity
Methylene-activated compounds and their derivatives are of significant interest in drug discovery for their potential biological activities. This section compares the cytotoxic and antimicrobial efficacy of these compounds where data is available.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 data for derivatives of methylene-activated compounds against various cancer cell lines. It is important to note that direct IC50 values for the parent compounds are not always available in the literature.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted phenylacrylonitrile (2a) (Malononitrile derivative) | MCF-7 (Breast Cancer) | 44 | [7] |
| Methoxy-substituted phenylacrylonitrile (2b) (Malononitrile derivative) | MCF-7 (Breast Cancer) | 34 | [7] |
| Ethyl acetate (B1210297) fraction of Amaranthus viridis | SKGT-4, AGS, A431 | Varies | [8] |
| Ethyl acetate fraction of Portuguese Propolis | A498 (Renal Cancer) | 0.162 µg/mL | [9] |
| Ethyl acetate fraction of Portuguese Propolis | 786-O (Renal Cancer) | 0.271 µg/mL | [9] |
Analysis: Direct comparative cytotoxicity data for this compound and other parent methylene-activated compounds is scarce. However, derivatives of malononitrile, such as methoxy-substituted phenylacrylonitriles, have demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range.[7] It is important to note that the cytotoxicity of fractions from natural products containing various compounds, such as ethyl acetate fractions, can be significant but cannot be attributed to a single component without further purification and analysis.[8][9]
Comparative Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes available MIC data.
| Compound/Solvent | Microorganism | MIC | Reference |
| Mandelonitrile (B1675950) derivatives (Nitrile-containing) | Pseudomonas aeruginosa | Lower than control | [10] |
| Ethyl acetate | Various bacterial and fungal strains | ≤5% | [11] |
| Ethyl acetate extract of Myrtus communis | Pseudomonas aeruginosa | 12.5 - 50 ppm | [12] |
| Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate | Escherichia coli | 1.25 mg/mL | [13] |
Analysis: While direct MIC values for this compound were not found, related nitrile-containing compounds, such as mandelonitrile derivatives, have shown excellent antimicrobial activity against pathogenic bacteria like Pseudomonas aeruginosa.[10] Solvents like ethyl acetate, which are structurally related to some of the methylene-activated compounds, also exhibit antimicrobial properties.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Knoevenagel Condensation Protocol (General)
This protocol is a generalized procedure based on common practices for the Knoevenagel condensation.
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, water).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, DABCO, or as specified in the cited literature).
-
Reaction: Stir the reaction mixture at the temperature and for the duration specified in the relevant study. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Cytotoxicity Assay (MTT Assay) Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution) Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Reaction Pathways and Workflows
Knoevenagel Condensation Reaction Pathway
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Cytotoxicity of Portuguese Propolis Ethyl Acetate Fraction towards Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic precursors is paramount. This guide provides a detailed mechanistic comparison of reactions involving 2-nitrophenylacetonitrile and its para-substituted counterpart, 4-nitrophenylacetonitrile (B121139). By examining their performance in base-catalyzed alkylation and Knoevenagel condensation reactions, we highlight the profound influence of the nitro group's position on reaction outcomes, supported by representative data and detailed experimental protocols.
The reactivity of the benzylic protons in phenylacetonitrile (B145931) derivatives is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, enhances the acidity of these protons, facilitating the formation of a key carbanion intermediate. However, its position—ortho versus para—introduces critical differences in reaction kinetics and product yields.
Mechanistic Considerations: A Tale of Two Reactions
The primary reactions explored here are base-catalyzed alkylation and the Knoevenagel condensation. Both proceed through the initial deprotonation of the α-carbon to form a resonance-stabilized carbanion.
-
Base-Catalyzed Alkylation: This reaction involves the nucleophilic attack of the phenylacetonitrile carbanion on an alkyl halide. The reaction rate is dependent on the stability of the carbanion and the accessibility of the electrophile.
-
Knoevenagel Condensation: This is a nucleophilic addition of the carbanion to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated nitrile.[1] The overall efficiency is governed by both the initial deprotonation and the subsequent addition and dehydration steps.
The key difference in reactivity between this compound and 4-nitrophenylacetonitrile stems from the interplay of electronic and steric effects.
-
Electronic Effects: The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[2][3] This effect is more pronounced from the para position, where resonance can effectively delocalize the negative charge of the carbanion across the entire molecule. In the ortho position, while the inductive effect is strong, steric hindrance can cause the nitro group to twist out of the plane of the benzene (B151609) ring, diminishing its resonance effect.[4]
-
Steric Effects: The bulky nitro group in the ortho position presents significant steric hindrance around the reactive benzylic center.[5][6] This can impede the approach of both the base for deprotonation and the electrophile (alkyl halide or carbonyl compound) for the subsequent reaction, leading to slower reaction rates compared to the less hindered para isomer.[6]
Comparative Performance Analysis
The combination of these electronic and steric factors leads to predictable differences in the performance of this compound and 4-nitrophenylacetonitrile in these reactions.
Base-Catalyzed Alkylation
In base-catalyzed alkylation, the less sterically hindered 4-nitrophenylacetonitrile is expected to react faster and give higher yields compared to its ortho counterpart. The accessibility of the benzylic position is crucial for the nucleophilic attack on the alkyl halide.
Knoevenagel Condensation
Similarly, in the Knoevenagel condensation, the steric bulk of the ortho-nitro group is anticipated to slow down the reaction rate. The approach of the aldehyde to the carbanion is more facile for the para-isomer.
Data Presentation
The following tables present representative quantitative data illustrating the expected performance differences between this compound and 4-nitrophenylacetonitrile in base-catalyzed alkylation and Knoevenagel condensation.
Note: The data presented in these tables is a representative compilation based on established chemical principles of electronic and steric effects, as direct, side-by-side comparative experimental studies were not available in the searched literature. The values serve to illustrate the expected trends in reactivity.
Table 1: Representative Data for Base-Catalyzed Alkylation with Ethyl Bromide
| Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Sodium Ethoxide | Ethanol (B145695) | 60 | 8 | ~65 |
| 4-Nitrophenylacetonitrile | Sodium Ethoxide | Ethanol | 60 | 4 | ~90 |
Table 2: Representative Data for Knoevenagel Condensation with Benzaldehyde
| Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Piperidine (B6355638) | Ethanol | 78 | 6 | ~75 |
| 4-Nitrophenylacetonitrile | Piperidine | Ethanol | 78 | 2 | ~95 |
Mandatory Visualizations
The following diagrams illustrate the reaction workflows and the logical relationships governing the reactivity of the ortho and para isomers.
Caption: Workflow for Base-Catalyzed Alkylation.
Caption: Workflow for Knoevenagel Condensation.
Caption: Logical Relationship of Substituent Effects.
Experimental Protocols
The following are generalized protocols for the base-catalyzed alkylation and Knoevenagel condensation of nitrophenylacetonitriles.
Protocol 1: Base-Catalyzed Alkylation of Nitrophenylacetonitrile
Objective: To synthesize α-alkylated nitrophenylacetonitriles via a base-catalyzed reaction.
Materials:
-
Nitrophenylacetonitrile (2-nitro or 4-nitro isomer)
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, dissolve clean sodium metal (1.1 equivalents) in anhydrous ethanol with stirring to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: Once the sodium has completely reacted, cool the solution to room temperature. Add the nitrophenylacetonitrile (1.0 equivalent) to the flask.
-
Addition of Alkyl Halide: Add the alkyl halide (1.05 equivalents) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Knoevenagel Condensation of Nitrophenylacetonitrile
Objective: To synthesize α,β-unsaturated nitriles via a Knoevenagel condensation.
Materials:
-
Nitrophenylacetonitrile (2-nitro or 4-nitro isomer)
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrophenylacetonitrile (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the progress by TLC. A precipitate may form as the reaction proceeds.
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
References
- 1. (656e) First-Principles Insights into the Mechanisms and Sites for Base Catalyzed Aldol Condensation and Esterification over Copper | AIChE [proceedings.aiche.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Regioselectivity of Reactions Involving 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity observed in key reactions of 2-nitrophenylacetonitrile. Understanding the factors that govern the site of reactivity is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document compares the outcomes of alkylation, condensation, and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, primarily due to its three reactive sites:
-
The Benzylic Carbon (α-carbon): The hydrogens on the carbon adjacent to the phenyl ring and the nitrile group are acidic. Deprotonation with a base generates a resonance-stabilized carbanion, making this position a prime target for electrophiles in alkylation and condensation reactions.
-
The Aromatic Ring: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS) .
-
The Nitro Group: The nitro group can be reduced and participate in reductive cyclization reactions, a common strategy for the synthesis of indole (B1671886) derivatives.
This guide will focus on the regioselectivity of non-reductive transformations, specifically C-alkylation, condensation, and a particular type of NAS known as Vicarious Nucleophilic Substitution (VNS).
Comparison of Regioselectivity: Alkylation vs. Aromatic Substitution
The reaction pathway of this compound is highly dependent on the nature of the reactants and the reaction conditions. The primary competition exists between reaction at the benzylic carbon and reaction on the aromatic ring.
| Reaction Type | Reagent Type | Predominant Regioselectivity | Typical Conditions |
| C-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide, alkyl iodides) | α-carbon: Exclusive formation of a C-C bond at the benzylic position. | Strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., DMF, THF). |
| Vicarious Nucleophilic Substitution (VNS) | Nucleophiles with a leaving group (e.g., α-haloacetonitriles, chloromethyl phenyl sulfone) | Aromatic Ring (ortho/para to -NO₂): Substitution of a hydrogen atom at the C-3 and C-5 positions. | Strong base (e.g., KOtBu, NaOH) in a polar aprotic solvent (e.g., DMF, DMSO). |
| Knoevenagel Condensation | Aldehydes and Ketones | α-carbon: Formation of a C=C double bond at the benzylic position. | Basic catalyst (e.g., piperidine (B6355638), NaOH) in a suitable solvent (e.g., ethanol (B145695), toluene).[1] |
In-Depth Analysis of Reaction Types
C-Alkylation at the Benzylic Position
The most common reaction of this compound in the presence of a base and an alkylating agent is the formation of a new carbon-carbon bond at the benzylic position. The strong electron-withdrawing effects of both the nitro group and the nitrile group significantly increase the acidity of the benzylic protons.
Reaction Mechanism:
Caption: C-Alkylation of this compound.
Experimental Protocol: α-Benzylation of this compound
-
Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes, during which time the color may change, indicating the formation of the carbanion.
-
The mixture is cooled back to 0 °C, and benzyl bromide (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of water and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the α-benzylated product.
-
Vicarious Nucleophilic Substitution (VNS) on the Aromatic Ring
VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom. For this compound, the nitro group directs the incoming nucleophile to the ortho and para positions (C3 and C5).
Reaction Mechanism:
Caption: Vicarious Nucleophilic Substitution (VNS) Pathway.
Experimental Protocol: VNS Reaction with Chloroacetonitrile (B46850)
-
Materials: this compound, Chloroacetonitrile, Potassium tert-butoxide, Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
A solution of this compound (1.0 eq.) and chloroacetonitrile (1.5 eq.) in anhydrous DMSO is prepared in a flask under an inert atmosphere.
-
The solution is cooled to 10-15 °C.
-
Potassium tert-butoxide (2.5 eq.) is added portion-wise over 30 minutes, maintaining the temperature below 20 °C. A deep color change is typically observed.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product, a mixture of 3- and 5-substituted isomers, can be purified and separated by column chromatography.
-
Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[1] With this compound, the benzylic carbanion acts as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
Reaction Workflow:
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Condensation with Benzaldehyde (B42025)
-
Materials: this compound, Benzaldehyde, Piperidine, Ethanol.
-
Procedure:
-
A mixture of this compound (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product often crystallizes out.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not crystallize, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Alternative Pathway: Reductive Cyclization to 2-Aminoindoles
While this guide focuses on regioselectivity in non-reductive reactions, it is important to acknowledge the significance of reductive cyclization. This reaction proceeds via the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a 2-aminoindole ring system.[2] This pathway is not in direct competition with the aforementioned reactions as it requires a reducing agent.
Reductive Cyclization Mechanism:
Caption: Reductive Cyclization to 2-Aminoindole.
Conclusion
The regioselectivity of reactions involving this compound is a well-defined and predictable aspect of its chemistry. The acidic nature of the benzylic protons makes the α-carbon the primary site for nucleophilic attack in alkylation and condensation reactions under basic conditions. In contrast, the electron-deficient aromatic ring is susceptible to Vicarious Nucleophilic Substitution at the positions ortho and para to the nitro group when a suitable nucleophile with a leaving group is employed. Finally, in the presence of a reducing agent, the molecule readily undergoes reductive cyclization to form valuable 2-aminoindole scaffolds. By carefully selecting the reagents and reaction conditions, researchers can selectively functionalize this compound at the desired position, enabling the efficient synthesis of a diverse range of complex molecules.
References
Safety Operating Guide
Proper Disposal of 2-Nitrophenylacetonitrile: A Step-by-Step Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2-Nitrophenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Understanding the Hazards
This compound is a light brown solid that presents several health hazards.[1] It is harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[2][3] Inhalation of dust can also be harmful and may lead to respiratory irritation.[2][3]
Key Safety Information:
| Hazard Category | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[2][3] |
| Specific target organ toxicity | May cause respiratory irritation.[2][3] |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[2]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[1]
III. Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area. Ensure adequate ventilation.[2]
-
Avoid Dust Formation: Do not create dust clouds when cleaning up the spill.[2]
-
Containment: Use personal protective equipment.[2] For small spills, sweep up the solid material.[4]
-
Collection: Carefully place the swept-up material into a suitable, closed container for disposal.[2][4]
-
Decontamination: Wash all contaminated surfaces with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water.[1]
-
Disposal of Cleanup Materials: Seal any contaminated absorbent paper or clothing in a vapor-tight plastic bag for eventual disposal with the chemical waste.[1]
IV. Disposal Procedures
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Adherence to local, state, and federal regulations is mandatory.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other waste streams.[2]
-
Keep the chemical in its original, tightly closed container.[2]
-
Clearly label the container with the chemical name and associated hazards.
Step 2: Waste Disposal Method
-
Licensed Disposal Company: The primary recommended method for disposal is to engage a licensed professional waste disposal company.[2]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility equipped for such disposals.
Step 3: Container Disposal
-
Handle uncleaned, empty containers in the same manner as the product itself.[2]
-
Dispose of contaminated containers through a licensed disposal company.
V. Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Clean the mouth with water and seek medical attention.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Nitrophenylacetonitrile. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Emergency Information
This compound is a hazardous chemical with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1][4]
-
Metabolism to Cyanide: Can be metabolized in the body to cyanide, which may lead to severe health effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and potentially death.[5][6]
First Aid Measures
Immediate medical attention is required in case of any exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention, even if no symptoms are immediately apparent.[1][4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[1][4][5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling nitro compounds. Nitrile gloves may also be used, but it is crucial to consult the manufacturer's chemical resistance guide for breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.[5] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[5] |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid powder outside of a certified chemical fume hood or when airborne concentrations may exceed exposure limits. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5] |
Engineering Controls
Proper engineering controls are the primary line of defense to minimize exposure.
| Control Type | Description |
| Ventilation | All work with this compound must be conducted in a properly functioning chemical fume hood.[7] General laboratory ventilation is not sufficient. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area.[5] |
| Designated Area | It is recommended to establish a designated area for handling highly toxic materials, clearly marked with warning signs. |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Weighing
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.
-
Weighing:
-
Whenever possible, handle solid this compound in a solution to minimize dust exposure.
-
If weighing the solid is necessary, it must be done in a ventilated containment, such as a chemical fume hood.
-
Alternatively, use the tare method: pre-weigh a sealed container, add the chemical to the container inside the fume hood, seal it, and then re-weigh it outside the hood. If adjustments are needed, return the sealed container to the fume hood to add or remove the chemical.
-
Handling and Experimental Work
-
Containment: All manipulations of this compound, including transfers, reactions, and solution preparations, must be performed within a chemical fume hood.
-
Minimize Dust: Take care to minimize the generation of dust when handling the solid material.
-
Avoid Incompatibilities: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][6] Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[8]
Spill and Emergency Response Plan
Spill Cleanup Procedure (for solid this compound)
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection.
-
Cover the Spill: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.
-
Wet the Material: Carefully moisten the absorbent material with water to dissolve the powder.
-
Collect the Waste: Using a scoop or other appropriate tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a wet paper towel, followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Waste Characterization
All materials contaminated with this compound, including unused product, reaction byproducts, and cleanup materials, must be treated as hazardous waste.
Waste Collection and Storage
-
Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Method
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS department to arrange for pickup and disposal.
Decontamination Plan
-
Work Surfaces: At the end of each work session, decontaminate all surfaces that may have come into contact with this compound. Use a suitable solvent (such as ethanol) followed by a thorough wash with soap and water.
-
Equipment: Decontaminate all laboratory equipment after use. Safely remove any residual chemical for disposal as hazardous waste. Purge or rinse the equipment with an inert liquid, collecting the rinsate as hazardous waste. For equipment with non-permeable surfaces, scrub with warm soapy water.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
